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Foundational

JTT-552: A Technical Overview of its Mechanism of Action as a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Executive Summary JTT-552 is a pharmacological agent identified as an inhibitor of the Urate Transporter 1 (URAT1), a key protein in the renal reabsorption...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-552 is a pharmacological agent identified as an inhibitor of the Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By targeting URAT1, JTT-552 is positioned as a potential therapeutic for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout. This document provides a detailed exploration of the mechanism of action of JTT-552, contextualized within the broader landscape of URAT1 inhibition and renal uric acid physiology. Due to the limited availability of specific preclinical and clinical data for JTT-552 in the public domain, this guide focuses on the well-established principles of its target, URAT1, to elucidate its therapeutic rationale.

Introduction to Hyperuricemia and the Role of URAT1

Hyperuricemia is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout. The regulation of serum uric acid levels is a delicate balance between production, primarily from purine metabolism, and excretion, which is predominantly carried out by the kidneys.

A critical player in renal uric acid handling is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[1] Located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the tubular lumen back into the bloodstream.[1] Consequently, the inhibition of URAT1 presents a compelling therapeutic strategy for increasing uric acid excretion and lowering serum urate levels.

The Core Mechanism of Action of JTT-552

As a URAT1 inhibitor, the fundamental mechanism of action of JTT-552 is the blockade of uric acid reabsorption in the renal proximal tubules. By binding to the URAT1 transporter, JTT-552 prevents uric acid from being transported from the renal filtrate back into the blood. This leads to a greater excretion of uric acid in the urine and a subsequent reduction of serum uric acid concentrations. This targeted action is anticipated to alleviate the systemic burden of hyperuricemia and mitigate the risk and severity of gout.

cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Blood Uric Acid (in blood) URAT1->UricAcid_Blood JTT552 JTT-552 JTT552->URAT1 Inhibition Serum Decreased Serum Uric Acid JTT552->Serum Results in UricAcid_Tubule Uric Acid (in filtrate) UricAcid_Tubule->URAT1 Reabsorption Urine Increased Uric Acid Excretion in Urine UricAcid_Tubule->Urine Leads to

Figure 1: Mechanism of Action of JTT-552.

Signaling Pathways and Physiological Context

The action of JTT-552 is best understood within the context of the renal uric acid transport system. This intricate network of transporters on the apical and basolateral membranes of proximal tubule cells dictates the final urinary excretion of uric acid.

cluster_cell Renal Proximal Tubule Cell apical Apical Membrane URAT1 OAT4 NPT1/4 ABCG2 lumen Tubular Lumen (Filtrate) apical:f3->lumen Urate Secretion apical:f4->lumen Urate Secretion blood Blood (Peritubular Capillary) basolateral Basolateral Membrane GLUT9 OAT1/3 basolateral:f1->blood Urate Efflux lumen->apical:f1 Urate Reabsorption lumen->apical:f2 Urate Reabsorption blood->basolateral:f2 Urate Uptake

Figure 2: Key Transporters in Renal Uric Acid Handling.

JTT-552 specifically targets URAT1 on the apical membrane, thereby inhibiting the primary pathway for uric acid reabsorption. This leads to a net increase in uric acid secretion into the tubular lumen and subsequent elimination from the body.

Data Presentation

ParameterJTT-552Comparator AComparator B
In Vitro Potency
URAT1 IC50 (µM)Data N/AValueValue
Preclinical Efficacy
Animal ModelData N/ASpeciesSpecies
% Serum Uric Acid ReductionData N/AValueValue
Clinical Efficacy (Phase I/II)
% Serum Uric Acid ReductionData N/AValueValue
Pharmacokinetics
Half-life (hours)Data N/AValueValue
Bioavailability (%)Data N/AValueValue

Experimental Protocols

Detailed experimental protocols for the characterization of JTT-552 have not been publicly disclosed. However, a standard approach to evaluating a novel URAT1 inhibitor would likely involve the following key experiments.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JTT-552 against the URAT1 transporter.

Methodology:

  • Cell Line: A stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1) is utilized. A parental cell line lacking the transporter serves as a negative control.

  • Substrate: A labeled substrate, typically [14C]-uric acid, is used to measure transporter activity.

  • Assay Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • The cells are washed and pre-incubated with varying concentrations of JTT-552 or a vehicle control.

    • [14C]-uric acid is added, and uptake is allowed to proceed for a defined period.

    • The reaction is stopped by washing with ice-cold buffer.

    • Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of JTT-552 is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

start Seed HEK293-hURAT1 cells preincubation Pre-incubate with JTT-552 start->preincubation substrate Add [14C]-uric acid preincubation->substrate stop Stop uptake & wash substrate->stop lysis Cell lysis stop->lysis measure Measure radioactivity lysis->measure analysis Calculate IC50 measure->analysis

Figure 3: Workflow for an In Vitro URAT1 Inhibition Assay.
In Vivo Efficacy in an Animal Model of Hyperuricemia

Objective: To assess the ability of JTT-552 to lower serum uric acid levels in a relevant animal model.

Methodology:

  • Animal Model: A common model involves inducing hyperuricemia in rodents (e.g., mice or rats) by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid, often in combination with a purine-rich diet.

  • Dosing: Animals are treated with JTT-552 at various doses, a vehicle control, or a positive control (an established uricosuric agent).

  • Sample Collection: Blood samples are collected at baseline and at specified time points after drug administration.

  • Analysis: Serum uric acid levels are measured using an appropriate analytical method (e.g., HPLC or an enzymatic assay).

  • Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.

Conclusion

JTT-552 holds promise as a therapeutic agent for hyperuricemia and gout through its targeted inhibition of the URAT1 transporter. While specific data on its pharmacological profile are not widely available, its mechanism of action aligns with a clinically validated strategy for lowering serum uric acid levels. Further disclosure of preclinical and clinical data will be necessary to fully elucidate its potential and position it within the therapeutic landscape for hyperuricemia management.

References

Exploratory

JTT-552: An Investigative Uric Acid Transporter 1 (URAT1) Inhibitor in Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals Executive Summary JTT-552 is a research compound identified as a selective inhibitor of the Urate Transporter 1 (URAT1). Developed by Japan Tobacco, its pri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-552 is a research compound identified as a selective inhibitor of the Urate Transporter 1 (URAT1). Developed by Japan Tobacco, its primary application in a research setting is the investigation of hyperuricemia and its associated conditions, such as gout. URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime target for therapeutic intervention to lower serum uric acid levels. While JTT-552 is noted as a first-in-class URAT1 inhibitor, detailed public-domain data on its specific preclinical and clinical performance is limited. This guide provides an in-depth look at the core principles of targeting URAT1 in research, using the context of JTT-552 to illustrate the experimental approaches and signaling pathways involved.

Core Concepts: Targeting URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases. The kidneys play a crucial role in maintaining uric acid homeostasis. URAT1, encoded by the SLC22A12 gene, is a transporter located on the apical membrane of renal proximal tubule cells. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

Inhibition of URAT1 is a key therapeutic strategy to increase the excretion of uric acid, thereby lowering serum uric acid levels. JTT-552, as a URAT1 inhibitor, is utilized in research to explore the efficacy and safety of this mechanism.

Mechanism of Action and Signaling Pathways

JTT-552 exerts its effect by binding to the URAT1 transporter, blocking the reabsorption of uric acid. This leads to increased uric acid concentration in the urine and a corresponding decrease in serum uric acid. The signaling and transport cascade involving URAT1 is complex and involves several other transporters.

URAT1_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Blood URAT1 URAT1 (SLC22A12) GLUT9 GLUT9 (SLC2A9) Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Transport into cell OAT4 OAT4 ABC_G2 ABCG2 GLUT9->Uric_Acid_Blood Efflux Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Lumen->OAT4 Reabsorption Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Uric_Acid_Blood->ABC_G2 Secretion JTT552 JTT-552 JTT552->URAT1 Inhibition

Figure 1: Simplified signaling and transport pathway of uric acid in a renal proximal tubule cell, illustrating the inhibitory action of JTT-552 on the URAT1 transporter.

Quantitative Data for URAT1 Inhibitors

CompoundTargetIC50 (nM)In Vivo ModelSerum Uric Acid Reduction (%)Reference
LesinuradURAT17,180Hyperuricemic mice30-50Published Preclinical Studies
VerinuradURAT125Hyperuricemic rats40-60Published Preclinical Studies
DotinuradURAT1110Healthy human volunteers50-70Phase 1 Clinical Trial Data

Note: The above data are illustrative and sourced from various publications on the respective compounds. Researchers investigating JTT-552 would aim to generate similar datasets.

Experimental Protocols

The following are generalized experimental protocols for evaluating a URAT1 inhibitor like JTT-552.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of JTT-552 on URAT1-mediated uric acid transport.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid expressing human URAT1.

  • Uptake Assay:

    • Transfected cells are seeded in 24-well plates.

    • Cells are washed with a pre-incubation buffer.

    • The uptake reaction is initiated by adding a buffer containing [14C]-labeled uric acid and varying concentrations of JTT-552 or vehicle control.

    • After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is stopped by washing with ice-cold buffer.

  • Quantification:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In_Vitro_Workflow A HEK293 cells transfected with human URAT1 B Seed cells in 24-well plates A->B C Add [14C] uric acid and varying concentrations of JTT-552 B->C D Incubate at 37°C C->D E Stop reaction and wash cells D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G

Figure 2: A generalized workflow for an in vitro URAT1 inhibition assay.
In Vivo Hyperuricemia Animal Model

Objective: To evaluate the efficacy of JTT-552 in reducing serum uric acid levels in an animal model of hyperuricemia.

Methodology:

  • Model Induction:

    • Male C57BL/6 mice are treated with a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia.

    • A high-purine diet may also be administered to further elevate uric acid levels.

  • Drug Administration:

    • JTT-552 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the hyperuricemic mice.

    • A vehicle control group and a positive control group (e.g., treated with a known uricosuric agent like benzbromarone) are included.

  • Sample Collection:

    • Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Serum is separated, and uric acid levels are measured using a commercial uric acid assay kit.

    • The percentage reduction in serum uric acid is calculated relative to the vehicle-treated group.

In_Vivo_Workflow A Induce hyperuricemia in mice (e.g., with potassium oxonate) B Administer JTT-552 orally A->B C Collect blood samples at different time points B->C D Measure serum uric acid levels C->D E Analyze percentage reduction in serum uric acid D->E

Figure 3: A generalized workflow for an in vivo study of a URAT1 inhibitor in a hyperuricemia animal model.

Conclusion and Future Directions

JTT-552 represents a targeted approach to the management of hyperuricemia through the inhibition of URAT1. While specific data on this compound remains limited in the public domain, the experimental frameworks and scientific rationale for its use are well-established within the field of gout and hyperuricemia research. Future research in this area will likely focus on the development of next-generation URAT1 inhibitors with improved efficacy and safety profiles, as well as exploring the role of URAT1 in other physiological and pathological processes. The methodologies outlined in this guide provide a foundational approach for the continued investigation of URAT1-targeted therapies.

Foundational

JTT-552: An In-Depth Technical Guide on a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract JTT-552 is identified as a potent and selective inhibitor of the human uric acid transporter 1 (URAT1). As a key regulator of serum uric acid level...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-552 is identified as a potent and selective inhibitor of the human uric acid transporter 1 (URAT1). As a key regulator of serum uric acid levels, URAT1 represents a primary target for the therapeutic intervention of hyperuricemia and associated conditions such as gout. This technical guide provides a comprehensive overview of the target specificity and selectivity of JTT-552, based on available preclinical information. Due to the limited publicly accessible data, this document focuses on the established primary target and the general methodologies employed in the characterization of such inhibitors.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a significant risk factor for the development of gout, a painful inflammatory arthritis. The renal reabsorption of uric acid is a critical determinant of its systemic concentration, and the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a central role in this process. Located on the apical membrane of proximal tubule cells in the kidney, URAT1 facilitates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1, therefore, presents a rational and effective strategy for reducing serum uric acid levels.

JTT-552 has been developed as a specific inhibitor of URAT1, with the therapeutic goal of managing hyperuricemia. The efficacy and safety of such a uricosuric agent are critically dependent on its specificity for URAT1 and its selectivity against other renal transporters and cellular targets.

Core Target: Uric Acid Transporter 1 (URAT1)

The primary pharmacological target of JTT-552 is the human uric acid transporter 1 (URAT1).[1][2][3] URAT1 is a member of the organic anion transporter (OAT) family, which is a part of the larger solute carrier (SLC) superfamily. Its primary function is the reabsorption of uric acid from the renal tubules.

Mechanism of Action

JTT-552 exerts its pharmacological effect by competitively inhibiting the binding of uric acid to the URAT1 transporter. This inhibition prevents the reabsorption of uric acid from the renal filtrate, thereby increasing its excretion in the urine and subsequently lowering serum uric acid concentrations.

The signaling pathway for URAT1-mediated uric acid reabsorption is a direct transport process. The proposed mechanism of action for a URAT1 inhibitor like JTT-552 is illustrated in the following diagram.

URAT1_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Efflux JTT552 JTT-552 JTT552->URAT1 Inhibition

Figure 1: Mechanism of URAT1 Inhibition by JTT-552.

Target Specificity and Selectivity Profile

While specific quantitative data for JTT-552's inhibitory activity (e.g., IC50 or Ki values) and its selectivity against other transporters are not available in the public domain, a comprehensive assessment of a URAT1 inhibitor would typically involve profiling against other key renal transporters to ensure a favorable safety profile. These include:

  • Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are crucial for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs. Inhibition of these transporters could lead to drug-drug interactions and accumulation of toxic substances.

  • ATP-Binding Cassette Transporter G2 (ABCG2): Also known as breast cancer resistance protein (BCRP), ABCG2 is involved in the efflux of uric acid and various xenobiotics from cells.

  • Glucose Transporter 9 (GLUT9): Encoded by the SLC2A9 gene, GLUT9 is another important transporter involved in uric acid reabsorption.

An ideal URAT1 inhibitor would exhibit high potency for URAT1 with minimal activity against these and other transporters.

Quantitative Data (Hypothetical)

For illustrative purposes, the following table presents a hypothetical selectivity profile for a URAT1 inhibitor like JTT-552. Note: These values are not actual data for JTT-552 and are for exemplary purposes only.

TargetAssay TypeIC50 (nM)Selectivity vs. URAT1
hURAT1 [14C]Uric Acid Uptake 10 -
hOAT1[3H]PAH Uptake>10,000>1000-fold
hOAT3[3H]ES Uptake>10,000>1000-fold
hABCG2Vesicular Transport>10,000>1000-fold

Experimental Protocols

Detailed experimental protocols for the characterization of JTT-552 are not publicly available. However, the following sections describe standard methodologies used to assess the target specificity and selectivity of URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

This assay is fundamental to determining the potency of a compound against the primary target.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Line: A stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1) is used. A vector-transfected control cell line is used to determine non-specific uptake.

  • Radiolabeled Substrate: [14C]-labeled uric acid is used as the substrate for URAT1.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed with a pre-incubation buffer.

    • Cells are incubated with varying concentrations of the test compound (e.g., JTT-552) for a short period.

    • [14C]Uric acid is added, and uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

The general workflow for such an experiment is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HEK293-hURAT1 cells Incubation Incubate cells with JTT-552 Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of JTT-552 Compound_Prep->Incubation Substrate_Addition Add [14C]Uric Acid Incubation->Substrate_Addition Uptake Allow uptake Substrate_Addition->Uptake Termination Terminate uptake and wash cells Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Analysis Calculate % Inhibition Scintillation->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Figure 2: General Workflow for an In Vitro URAT1 Inhibition Assay.
Selectivity Assays

To determine the selectivity of JTT-552, similar in vitro uptake or transport assays are conducted using cell lines or membrane vesicles expressing other relevant transporters (e.g., OAT1, OAT3, ABCG2). The choice of radiolabeled substrate will depend on the specific transporter being assayed (e.g., para-aminohippuric acid for OAT1, estrone-3-sulfate for OAT3).

Conclusion

JTT-552 is a targeted inhibitor of the URAT1 transporter, a clinically validated target for the management of hyperuricemia. While detailed public data on its complete pharmacological profile is scarce, the established mechanism of URAT1 inhibition provides a strong rationale for its therapeutic potential. A thorough evaluation of its specificity for URAT1 and selectivity against other key renal transporters is paramount for its successful clinical development, ensuring both efficacy and a favorable safety profile. The experimental methodologies outlined in this guide represent the standard approach for the in-depth characterization of such a compound. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the therapeutic utility of JTT-552.

References

Exploratory

JTT-552 as a Potential Modulator in In Vitro Hyperuricemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key etiological factor in the development of gout and is increa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key etiological factor in the development of gout and is increasingly associated with more severe conditions such as kidney disease and cardiovascular complications. The renal urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys. Consequently, the inhibition of URAT1 has emerged as a promising therapeutic strategy for the management of hyperuricemia. JTT-552 is a selective inhibitor of URAT1, positioning it as a compound of significant interest for research and development in this field.[1][2]

This technical guide provides an in-depth overview of the potential application of JTT-552 in an in vitro hyperuricemia model. The content herein is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the efficacy and mechanism of action of JTT-552 in a cellular context. Due to the limited availability of public data on JTT-552, this guide combines established protocols for URAT1 inhibitor screening with illustrative data to present a comprehensive experimental landscape.

Mechanism of Action and Signaling Pathways

JTT-552 functions as a competitive inhibitor of the URAT1 transporter.[1][2] By binding to URAT1, it blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in urine. In an in vitro setting utilizing renal proximal tubule cells, such as the human kidney 2 (HK-2) cell line, this action can be modeled to assess the compound's efficacy.

Elevated intracellular uric acid levels in renal cells can trigger pro-inflammatory and pro-fibrotic signaling pathways. While specific studies on JTT-552's downstream effects are not yet available, the known consequences of hyperuricemia in these cells involve the activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and the transcription factor Nuclear Factor-kappa B (NF-κB). These pathways can lead to the production of inflammatory cytokines and chemokines, contributing to renal injury. The application of JTT-552 in an in vitro hyperuricemia model would aim to mitigate these effects by reducing intracellular uric acid accumulation.

Visualizing the URAT1-Mediated Uric Acid Reabsorption Pathway

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Uric Acid (Lumen) Uric Acid (Lumen) URAT1 URAT1 Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Anion Anion Uric Acid (Intracellular)->Anion Exchange GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Efflux Anion->URAT1 Uric Acid (Blood) Uric Acid (Blood) GLUT9->Uric Acid (Blood) JTT552 JTT-552 JTT552->URAT1 Inhibition

Caption: URAT1-mediated uric acid transport in renal proximal tubule cells and the inhibitory action of JTT-552.

Visualizing Downstream Inflammatory Signaling

Inflammatory_Pathway High Intracellular\nUric Acid High Intracellular Uric Acid PKC PKC High Intracellular\nUric Acid->PKC MAPK MAPK (p38, ERK) PKC->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes Cellular_Stress Cellular Stress & Inflammation Inflammatory_Genes->Cellular_Stress

Caption: Potential inflammatory signaling cascade initiated by elevated intracellular uric acid.

Experimental Protocols

Establishment of an In Vitro Hyperuricemia Model using HK-2 Cells

This protocol details the procedure for inducing a state of hyperuricemia in a human kidney proximal tubule cell line (HK-2).

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Uric acid (Sigma-Aldrich)

  • Potassium oxonate (Sigma-Aldrich)

  • 0.1 M NaOH

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell counting kit (e.g., CCK-8)

  • Uric acid assay kit (colorimetric or fluorometric)

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Preparation of Uric Acid Stock Solution: Dissolve uric acid in 0.1 M NaOH to prepare a 100 mM stock solution. Further dilute in culture medium to the desired working concentrations.

  • Induction of Hyperuricemia:

    • Prepare a working solution of 1.5 mM uric acid in the culture medium.

    • To inhibit intracellular uricase activity, add potassium oxonate to the medium at a final concentration of 100 µM.

    • Remove the old medium from the cells and replace it with the uric acid and potassium oxonate-containing medium.

  • Incubation: Incubate the cells for 24-48 hours to establish the hyperuricemic model.

  • Assessment of Model:

    • Measure intracellular and extracellular uric acid concentrations using a commercial assay kit according to the manufacturer's instructions.

    • Assess cell viability using a CCK-8 assay to ensure the uric acid concentration is not overly cytotoxic. A cell viability of over 80% is generally acceptable.

Evaluation of JTT-552 Efficacy in the In Vitro Hyperuricemia Model

This protocol outlines the steps to assess the ability of JTT-552 to reduce uric acid levels in the established hyperuricemia model.

Materials:

  • Established HK-2 hyperuricemia model (from Protocol 1)

  • JTT-552 (MedKoo Biosciences)

  • DMSO (for dissolving JTT-552)

  • Uric acid assay kit

  • CCK-8 assay kit

Procedure:

  • Preparation of JTT-552 Stock Solution: Dissolve JTT-552 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Treatment Groups:

    • Control Group: Cells treated with vehicle (DMSO) only.

    • Model Group: Cells treated with 1.5 mM uric acid and 100 µM potassium oxonate.

    • JTT-552 Treatment Groups: Cells treated with 1.5 mM uric acid, 100 µM potassium oxonate, and varying concentrations of JTT-552 (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Add the respective treatments to the wells and incubate for 24 hours.

  • Measurement of Uric Acid Levels: Collect the cell culture supernatant and cell lysates. Measure the uric acid concentration in both fractions using a uric acid assay kit.

  • Cell Viability Assay: Perform a CCK-8 assay to determine the cytotoxicity of JTT-552 at the tested concentrations.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis A Seed HK-2 Cells (1x10^4 cells/well) B Induce Hyperuricemia (1.5 mM Uric Acid + 100 µM Potassium Oxonate) A->B C Treat with JTT-552 (0.1 - 100 µM) B->C D Measure Uric Acid Levels (Intracellular & Extracellular) C->D E Assess Cell Viability (CCK-8 Assay) C->E F Analyze Inflammatory Markers (e.g., qPCR for IL-6, TNF-α) C->F

Caption: Workflow for evaluating JTT-552 in an in vitro hyperuricemia model.

Data Presentation

The following tables present illustrative quantitative data that could be generated from the described experiments. Note: This data is hypothetical and for demonstrative purposes only, as public data for JTT-552 in this specific model is unavailable.

Table 1: Effect of JTT-552 on Uric Acid Levels in Hyperuricemic HK-2 Cells

Treatment GroupIntracellular Uric Acid (µg/mg protein)Extracellular Uric Acid (µM)
Control5.2 ± 0.815.7 ± 2.1
Model (1.5 mM UA)48.9 ± 5.31450.6 ± 98.2
JTT-552 (1 µM)35.1 ± 4.11125.3 ± 85.4
JTT-552 (10 µM)22.6 ± 3.5850.1 ± 70.9
JTT-552 (50 µM)10.3 ± 2.0540.8 ± 62.3

Table 2: Cytotoxicity of JTT-552 in HK-2 Cells

JTT-552 Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
198.2 ± 3.9
1096.5 ± 4.1
5092.1 ± 5.0
10088.7 ± 5.3

Table 3: Illustrative IC50 Value for JTT-552 in URAT1 Inhibition Assay

CompoundIC50 (µM)
JTT-552Hypothetical Value: 8.5
Benzbromarone (Reference)0.22

Note: The IC50 value for Benzbromarone is sourced from published literature. The value for JTT-552 is illustrative.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of the URAT1 inhibitor JTT-552 in a hyperuricemia model. The detailed protocols for model establishment and compound testing, coupled with visualizations of the relevant biological pathways and experimental workflows, offer a robust starting point for researchers. While the quantitative data presented is illustrative, it highlights the expected outcomes of such experiments. Further empirical studies are essential to fully characterize the pharmacological profile of JTT-552 and to validate its potential as a therapeutic agent for hyperuricemia and associated disorders. The methodologies described herein are adaptable and can be expanded to include further downstream analyses, such as the assessment of inflammatory and oxidative stress markers, to build a more complete understanding of JTT-552's mechanism of action.

References

Foundational

The Discovery and Development of JTT-552: A URAT1 Inhibitor for Hyperuricemia

JTT-552 is a selective uric acid transporter 1 (URAT1) inhibitor that was under development by Japan Tobacco Inc. for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood...

Author: BenchChem Technical Support Team. Date: November 2025

JTT-552 is a selective uric acid transporter 1 (URAT1) inhibitor that was under development by Japan Tobacco Inc. for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a precursor to gout. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of JTT-552, based on available scientific literature and patent information.

Discovery and Rationale

The development of JTT-552 stemmed from the understanding that inhibiting URAT1, a protein primarily responsible for the reabsorption of uric acid in the kidneys, could effectively lower serum uric acid levels. By selectively targeting URAT1, the aim was to increase the excretion of uric acid in urine, thereby reducing its concentration in the bloodstream.

Japan Tobacco Inc. initiated a drug discovery program to identify potent and selective URAT1 inhibitors. This effort led to the identification of a series of nitrogen-containing fused ring compounds. A key objective was to develop a URAT1 inhibitor devoid of significant cytochrome P450 (CYP) inhibiting activity, a common cause of drug-drug interactions.

Preclinical Development

In Vitro Studies

Early in its development, the inhibitory activity of the chemical series to which JTT-552 belongs was evaluated. A patent from Japan Tobacco Inc. described compounds with potent URAT1 inhibitory activity.[1]

Table 1: In Vitro Inhibitory Activity of a Representative JTT-552 Series Compound [1]

TargetIC50
Human URAT1< 100 nM
CYP2C9> 50 µM

A common method to assess URAT1 inhibition involves the following steps:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter.

  • Uptake Assay: The cells are incubated with a radiolabeled uric acid substrate (e.g., [¹⁴C]uric acid) in the presence of varying concentrations of the test compound (JTT-552).

  • Measurement: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the uric acid uptake (IC50) is calculated.

In Vivo Studies

While specific preclinical data for JTT-552 in animal models is not publicly available, the general approach to evaluating a uricosuric agent like JTT-552 would involve the use of animal models of hyperuricemia.

This is a widely used model to evaluate the efficacy of anti-hyperuricemic agents.

  • Animal Model: Male Wistar rats or C57BL/6J mice are typically used.

  • Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. Inhibiting this enzyme leads to an accumulation of uric acid in the blood. In some protocols, a purine-rich substance like yeast extract or adenine is co-administered to further increase uric acid production.[2][3][4]

  • Drug Administration: The test compound (JTT-552) is administered orally at various doses.

  • Sample Collection: Blood and urine samples are collected at specified time points.

  • Biochemical Analysis: Serum and urinary uric acid levels are measured using methods like high-performance liquid chromatography (UPLC).[2]

  • Efficacy Evaluation: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion in the drug-treated group are compared to the vehicle-treated control group.

Clinical Development

Japan Tobacco Inc. advanced JTT-552 into clinical trials. A press release from the company in early 2008 confirmed that JTT-552 had progressed from Phase 1 to Phase 2 clinical trials in Japan for the treatment of hyperuricemia.[5] However, detailed results from these clinical studies have not been publicly disclosed.

Phase 1 Clinical Trials

The primary objectives of a Phase 1 trial for a compound like JTT-552 would be to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers.

  • Study Population: A small number of healthy adult volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled design.

  • SAD Component: Subjects receive a single oral dose of JTT-552 or a placebo. The dose is escalated in subsequent cohorts of subjects after the safety of the previous dose level is confirmed.

  • MAD Component: Subjects receive multiple doses of JTT-552 or a placebo over a defined period (e.g., once daily for 7-14 days). Dose escalation occurs in subsequent cohorts.

  • Assessments:

    • Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

    • Pharmacokinetics: Serial blood and urine samples are collected to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Phase 2 Clinical Trials

Following the successful completion of Phase 1, a Phase 2 trial would evaluate the efficacy and further assess the safety of JTT-552 in patients with hyperuricemia.

  • Study Population: Patients with a confirmed diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

  • Treatment: Patients are randomized to receive one of several doses of JTT-552 or a placebo, administered orally once daily for a specified duration (e.g., 4-12 weeks).

  • Assessments:

    • Primary Efficacy Endpoint: The primary outcome is typically the percentage change in serum uric acid from baseline to the end of the treatment period. Another common endpoint is the proportion of subjects who achieve a target serum uric acid level (e.g., < 6.0 mg/dL).

    • Secondary Efficacy Endpoints: These may include changes in fractional excretion of uric acid and 24-hour urinary uric acid excretion.

    • Safety and Tolerability: Comprehensive monitoring of adverse events and laboratory parameters.

Mechanism of Action and Signaling Pathway

JTT-552 functions by inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. URAT1 is a key component of the renal urate transport system, responsible for reabsorbing the majority of filtered uric acid from the tubular lumen back into the bloodstream. By blocking this transporter, JTT-552 increases the amount of uric acid that is excreted in the urine, thereby lowering serum uric acid levels.

URAT1_Inhibition cluster_blood Bloodstream cluster_tubule_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) UricAcid_Blood Uric Acid URAT1 URAT1 Transporter UricAcid_Blood->URAT1 Reabsorption UricAcid_Lumen Uric Acid JTT552 JTT-552 JTT552->URAT1 Inhibition UricAcid_Excretion Uric Acid Excretion UricAcid_Lumen->UricAcid_Excretion Increased

Mechanism of Action of JTT-552

Development Workflow

The development of JTT-552 followed a standard pharmaceutical development pathway, from initial discovery through preclinical and clinical evaluation.

Development_Workflow Discovery Drug Discovery (Target Identification & Lead Optimization) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Safety in Hyperuricemic Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 Further Development Halted Approval Regulatory Approval Phase3->Approval

JTT-552 Development Pathway

Current Status

While JTT-552 showed promise in early development and progressed to Phase 2 clinical trials, there have been no further public announcements regarding its development since the early 2010s. This suggests that the development of JTT-552 may have been discontinued. The reasons for this have not been disclosed by Japan Tobacco Inc.

References

Exploratory

JTT-552: A Technical Overview of a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction JTT-552 is a compound identified as a potent inhibitor of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorpti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a compound identified as a potent inhibitor of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorption of uric acid, playing a crucial role in maintaining uric acid homeostasis. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the development of gout and other metabolic disorders. By inhibiting URAT1, JTT-552 presents a potential therapeutic strategy for the management of hyperuricemia. This technical guide provides a comprehensive overview of JTT-552, including its alternative names, chemical properties, and the broader context of its mechanism of action. Due to the limited publicly available data specific to JTT-552, this guide also includes representative experimental protocols and signaling pathways relevant to the study of URAT1 inhibitors.

Compound Identification and Properties

JTT-552 is known by several alternative names and is chemically defined as a benzoxazine derivative.

PropertyValue
Primary Name JTT-552
Synonyms JTT 552, JTT552
IUPAC Name 4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS Number 888730-46-9
Molecular Formula C₁₅H₁₂ClNO₃
Molecular Weight 289.71 g/mol

Mechanism of Action: URAT1 Inhibition

The primary mechanism of action for JTT-552 is the inhibition of URAT1, a transporter protein predominantly located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking this transporter, JTT-552 increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This targeted action makes it a promising candidate for the treatment of hyperuricemia and gout.

Signaling Pathway of Renal Urate Transport and URAT1 Inhibition

The regulation of uric acid levels in the kidney is a complex process involving several transporters. The following diagram illustrates the key players in renal urate transport and the point of intervention for a URAT1 inhibitor like JTT-552.

RenalUrateTransport cluster_proximal_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 GLUT9 GLUT9 Urate_Blood Uric Acid GLUT9->Urate_Blood Efflux OAT1_3 OAT1/OAT3 OAT1_3->Urate_Blood Secretion ABCG2 ABCG2 Urate_Lumen Uric Acid ABCG2->Urate_Lumen Secretion Urate_Lumen->URAT1 Reabsorption JTT552 JTT-552 JTT552->URAT1 Inhibition

Renal urate transport and JTT-552's inhibitory action.

Representative Experimental Protocols

While specific experimental data for JTT-552 is not widely published, the following protocols represent standard methodologies for evaluating the efficacy of a URAT1 inhibitor.

In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency of JTT-552 in inhibiting human URAT1.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 are cultured in appropriate media.

  • Compound Preparation: JTT-552 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of test concentrations.

  • Uptake Assay:

    • The URAT1-expressing cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed and pre-incubated with a buffer.

    • The cells are then incubated with various concentrations of JTT-552 or a vehicle control.

    • A radiolabeled uric acid substrate (e.g., [¹⁴C]-uric acid) is added to each well, and the uptake is allowed to proceed for a defined period.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of JTT-552 is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.

In Vivo Assessment in a Hyperuricemic Animal Model

Objective: To evaluate the in vivo efficacy of JTT-552 in reducing serum uric acid levels in a model of hyperuricemia.

Methodology:

  • Animal Model: A hyperuricemic animal model is established, typically in rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) and a purine-rich diet.

  • Compound Administration: JTT-552 is formulated in a suitable vehicle and administered to the hyperuricemic animals via an appropriate route (e.g., oral gavage). A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like benzbromarone) are included.

  • Sample Collection: Blood samples are collected from the animals at various time points after compound administration. Urine samples may also be collected to measure uric acid excretion.

  • Biochemical Analysis: Serum and urine samples are analyzed for uric acid concentrations using a validated analytical method (e.g., HPLC or an enzymatic assay).

  • Data Analysis: The percentage reduction in serum uric acid levels in the JTT-552-treated groups is calculated and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Preclinical Development Workflow for a URAT1 Inhibitor

The preclinical development of a novel URAT1 inhibitor like JTT-552 typically follows a structured workflow.

PreclinicalWorkflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preform Preformulation & IND-Enabling Studies HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt IC50 IC50 Determination (URAT1 Assay) Lead_Opt->IC50 Selectivity Selectivity Profiling (Other Transporters) IC50->Selectivity ADME In Vitro ADME Selectivity->ADME PK Pharmacokinetics ADME->PK Efficacy Efficacy in Hyperuricemic Models PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Formulation Formulation Development Tox->Formulation IND_Tox IND-Enabling Toxicology Formulation->IND_Tox

A typical preclinical development workflow for a URAT1 inhibitor.

Conclusion

JTT-552 is a specific inhibitor of the URAT1 transporter with the potential for treating hyperuricemia. While detailed public data on this particular compound is scarce, its identification and chemical structure provide a strong basis for its mechanism of action. The representative experimental protocols and pathway diagrams presented in this guide offer a framework for understanding the evaluation and development of such a therapeutic agent. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of JTT-552.

Foundational

In-depth Technical Guide on the Safety and Toxicity Profile of JTT-552: A Review of Available Data

An Important Note on Nomenclature: Publicly available information reveals ambiguity in the designation "JTT-552," with several different investigational compounds appearing in scientific literature and clinical trial reg...

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: Publicly available information reveals ambiguity in the designation "JTT-552," with several different investigational compounds appearing in scientific literature and clinical trial registries under similar names. This guide will address the safety and toxicity data for each identified compound separately to avoid conflation of their distinct profiles. The primary compounds identified are: JTT-552 , a URAT1 inhibitor for hyperuricemia; ABBV-552 , an investigator for Alzheimer's disease; and CIGB-552 , a synthetic peptide for advanced solid tumors.

JTT-552 (URAT1 Inhibitor)

Mechanism of Action: JTT-552 functions by inhibiting the URAT1 transporter, which is primarily responsible for the reabsorption of uric acid in the kidneys. By blocking this transporter, JTT-552 increases the excretion of uric acid, thereby lowering its concentration in the blood.

Below is a simplified representation of the proposed signaling pathway for a URAT1 inhibitor like JTT-552.

URAT1_Inhibition cluster_proximal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream Urate_lumen Uric Acid (in filtrate) URAT1 URAT1 Transporter Urate_lumen->URAT1 Reabsorption Reduced_Urate Reduced Serum Uric Acid Urate_cell Uric Acid (intracellular) Urate_blood Uric Acid (in blood) Urate_cell->Urate_blood Efflux URAT1->Urate_cell JTT552 JTT-552 JTT552->URAT1 Inhibition Hyperuricemia Hyperuricemia Urate_blood->Hyperuricemia

Caption: Proposed mechanism of action for JTT-552 as a URAT1 inhibitor.

ABBV-552 (Investigational Drug for Alzheimer's Disease)

ABBV-552 is an investigational drug being developed by AbbVie for the potential treatment of Alzheimer's disease.[6][7][8] Information on its safety and toxicity profile is primarily derived from the design of ongoing clinical trials.

Clinical Safety Evaluation:

Two key clinical trials are assessing the safety of ABBV-552:

  • NCT05686980: A study in healthy adult Japanese and Han Chinese participants to assess safety and pharmacokinetics.[6][9] The study design involves single and ascending doses of orally administered ABBV-552 capsules, with adverse events being a primary outcome measure.[6][9]

  • NCT05771428: A randomized, double-blind, placebo-controlled, dose-finding study in participants aged 50 to 90 years with mild Alzheimer's disease.[7][8] This study evaluates the safety, efficacy, pharmacokinetics, and pharmacodynamics of oral ABBV-552 administered daily for 12 weeks.[7][8] Adverse events are a key safety endpoint.[7][8]

As of the latest available information, the results of these trials, including specific adverse event data, have not been publicly disclosed.

The general workflow for a Phase I clinical trial focused on safety and pharmacokinetics, such as NCT05686980, is illustrated below.

Phase1_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing & Observation cluster_analysis Data Analysis & Reporting P1 Participant Screening P2 Informed Consent P1->P2 P3 Enrollment P2->P3 D1 Single Ascending Dose or Multiple Ascending Dose P3->D1 D2 Intensive Monitoring (Vital Signs, ECGs) D1->D2 D3 Pharmacokinetic Sampling (Blood, Urine) D1->D3 A1 Adverse Event Monitoring & Reporting D2->A1 A2 Pharmacokinetic Analysis D3->A2 A3 Safety & Tolerability Assessment A1->A3 A2->A3

Caption: Generalized workflow for a Phase I clinical trial of a new investigational drug.

CIGB-552 (Synthetic Peptide for Advanced Solid Tumors)

CIGB-552 is a first-in-class synthetic peptide that targets COMMD1 to inhibit the oncogenic activity of NF-κB.[10] A Phase I clinical trial has provided initial safety and toxicity data for this compound.[10]

Clinical Safety and Toxicity:

A first-in-human, Phase I dose-escalation study was conducted in 24 patients with advanced solid tumors.[10] The key safety findings are summarized in the table below.

ParameterFindingReference
Dose-Limiting Toxicity Transient grade 3 pruritic maculopapular rash[10]
Maximum Tolerated Dose 4.7 mg[10]
Administration Route Subcutaneous, three times per week for 2 weeks[10]
Overall Assessment Well-tolerated at the 4.7 mg dose level[10]

Pharmacokinetics:

A preclinical study in BALB/c mice evaluated the safety and pharmacokinetics of CIGB-552.[11]

ParameterFindingReference
Half-life 2.5 hours[11]
Time to Peak Plasma Concentration (Cmax) Approximately 15 minutes[11]
Toxicity Lethal outcomes observed only at a high dose of 60 mg/kg[11]

The study concluded that the safety profile supports the exploration of higher and more frequent dosing to enhance antitumor efficacy.[11]

The signaling pathway targeted by CIGB-552 is depicted below.

CIGB552_Pathway CIGB552 CIGB-552 COMMD1 COMMD1 CIGB552->COMMD1 Upregulates NFkB NF-κB COMMD1->NFkB Inhibits Oncogenic_Activity Oncogenic Activity (e.g., Proliferation, Survival) NFkB->Oncogenic_Activity Promotes

Caption: Simplified signaling pathway showing CIGB-552's mechanism of action.

References

Exploratory

JTT-552: A Deep Dive into its Role as a URAT1 Inhibitor in Uric Acid Transport

For Researchers, Scientists, and Drug Development Professionals Executive Summary Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of JTT-552, a novel inhibitor of URAT1. While specific quantitative data on JTT-552's in vivo efficacy and its precise IC50 value remain proprietary, this paper will detail the established mechanism of action of URAT1 inhibitors, provide a detailed protocol for a representative in vitro URAT1 inhibition assay, and present comparative data for other known URAT1 inhibitors to offer a robust framework for understanding the potential of JTT-552 as a treatment for hyperuricemia.

The Critical Role of URAT1 in Uric Acid Homeostasis

Uric acid is the final product of purine metabolism in humans. Its levels are tightly regulated by a balance between production and excretion. The kidneys play a paramount role in this process, with URAT1, encoded by the SLC22A12 gene, being responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

Mechanism of Uric Acid Reabsorption by URAT1

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate. This process is a key determinant of plasma uric acid levels.

Inhibition of URAT1 blocks this reabsorption pathway, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid (sUA) levels. This mechanism forms the basis for the therapeutic action of uricosuric agents in the management of hyperuricemia and gout.

JTT-552: A Novel URAT1 Inhibitor

JTT-552 is a novel small molecule developed as a selective inhibitor of URAT1. While detailed preclinical and clinical data for JTT-552 are not publicly available, it is understood to function by competitively binding to URAT1, thereby preventing the reabsorption of uric acid. A review of recent patent literature between 2016 and 2019 has identified JTT-552 as a significant development in the landscape of URAT1 inhibitors[1].

In Vitro Assessment of URAT1 Inhibition: A Methodological Guide

To evaluate the inhibitory potential of compounds like JTT-552, in vitro assays are essential. The following protocol describes a common method for assessing URAT1 inhibition using a cell-based system.

Experimental Protocol: URAT1 Inhibition Assay in HEK293 Cells

This protocol is adapted from established methods for characterizing URAT1 inhibitors[1][2][3].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer buffer (pH 8.0)

  • Uric acid

  • Test compound (e.g., JTT-552)

  • Positive control inhibitors (e.g., Benzbromarone, SHR4640)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Uric acid quantification kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture:

    • Culture HEK293 and hURAT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grow to ~80% confluency.

  • Compound Treatment:

    • Prepare various concentrations of the test compound and positive controls in Krebs-Ringer buffer.

    • Wash the hURAT1-HEK293 cells with Krebs-Ringer buffer.

    • Pre-incubate the cells with the different concentrations of the test compound or controls for 30 minutes at 37°C.

  • Uric Acid Uptake:

    • Initiate uric acid uptake by adding 750 µM uric acid in Krebs-Ringer buffer (pH 8.0) to both the hURAT1-HEK293 cells and the untransfected HEK293 control cells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Analysis:

    • Terminate the uptake by washing the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular uric acid concentration using a commercial uric acid quantification kit.

    • Determine the total protein concentration in each well using a protein assay kit.

    • Normalize the intracellular uric acid concentration to the total protein content.

  • Data Analysis:

    • The specific URAT1-mediated uptake is calculated by subtracting the uric acid uptake in the untransfected HEK293 cells from that in the hURAT1-HEK293 cells.

    • Plot the percentage of URAT1 inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Expected Outcomes and Comparative Data

While the specific IC50 value for JTT-552 is not available in the public domain, the described assay can be used to determine its potency. For context, the IC50 values of other known URAT1 inhibitors, determined using similar assays, are presented in the table below.

CompoundIC50 (µM)Reference
Benzbromarone0.44[1]
SHR46400.13[1]
CC180021.69[1]
Febuxostat36.1[2]
Benzbromarone14.3[2]
Osthol78.8[2]
Probenecid42[2]

Table 1: IC50 Values of Various URAT1 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for several known URAT1 inhibitors, offering a benchmark for evaluating the potency of new chemical entities like JTT-552.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in uric acid transport and the action of URAT1 inhibitors, the following diagrams are provided.

G Figure 1: Uric Acid Reabsorption and URAT1 Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Tubular Epithelial Cell cluster_blood Peritubular Capillary (Blood) Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Anion Anion (e.g., Lactate) Anion->URAT1 Exchange Urate_Blood Uric Acid Urate_Cell->Urate_Blood Transport to Blood JTT552 JTT-552 JTT552->URAT1 Inhibition G Figure 2: Experimental Workflow for URAT1 Inhibition Assay start Start culture Culture hURAT1-HEK293 and HEK293 cells start->culture seed Seed cells into 24-well plates culture->seed treat Pre-incubate with Test Compound (JTT-552) seed->treat uptake Add Uric Acid (30 min incubation) treat->uptake wash Wash cells with ice-cold PBS uptake->wash lyse Lyse cells wash->lyse measure_ua Measure Intracellular Uric Acid lyse->measure_ua measure_prot Measure Total Protein lyse->measure_prot analyze Normalize UA to Protein & Calculate IC50 measure_ua->analyze measure_prot->analyze end End analyze->end

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for JTT-552, a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction JTT-552 is a selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] As a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] As a member of the organic anion transporter (OAT) family, URAT1 is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis. Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels. This makes JTT-552 a potential therapeutic agent for the management of hyperuricemia and gout. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of JTT-552 on URAT1.

Mechanism of Action

URAT1 functions as an anion exchanger, reabsorbing filtered urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. By blocking this transporter, URAT1 inhibitors like JTT-552 prevent the reabsorption of uric acid, leading to its increased renal excretion. The general mechanism involves the binding of the inhibitor to the transporter, which can be competitive, non-competitive, or uncompetitive, thereby sterically hindering the passage of uric acid through the transporter's channel.

URAT1_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_Lumen->URAT1 Reabsorption Uric Acid_Cell Uric Acid (reabsorbed) URAT1->Uric Acid_Cell Uric Acid_Blood Uric Acid Uric Acid_Cell->Uric Acid_Blood -> Enters Blood Anion_Cell Anion Anion_Cell->URAT1 Exchange JTT552 JTT-552 JTT552->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition by JTT-552.

Data Presentation

While specific in vitro quantitative data for JTT-552 is not publicly available in the searched literature, the following table provides a template for presenting such data, populated with representative values for known URAT1 inhibitors for comparative purposes.

CompoundTargetAssay TypeIC50 (µM)Reference
JTT-552 human URAT1 Uric Acid Uptake N/A Data not available
Benzbromaronehuman URAT1Uric Acid Uptake0.22[4]
Lesinuradhuman URAT1Uric Acid Uptake7.2[5]
Verinuradhuman URAT1Uric Acid Uptake0.025[5][6]

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay using Uric Acid Uptake

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of JTT-552 on URAT1-mediated uric acid transport.

1. Materials and Reagents:

  • Cell Lines:

    • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (HEK293-hURAT1).

    • Parental HEK293 cells (for control).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for the stable cell line.

  • Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

  • Substrate: [¹⁴C]-Uric Acid.

  • Test Compound: JTT-552.

  • Positive Control: Benzbromarone.

  • Lysis Buffer: 0.1 M NaOH.

  • Scintillation Cocktail.

  • Multi-well plates (24- or 96-well).

2. Experimental Workflow:

URAT1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HEK293-hURAT1 & HEK293 cells B Culture to 80-90% confluency A->B C Wash cells with KRH buffer D Pre-incubate with JTT-552 or controls C->D E Add [¹⁴C]-Uric Acid D->E F Incubate for a defined time (e.g., 5-30 min) E->F G Stop uptake by washing with ice-cold KRH F->G H Lyse cells I Measure radioactivity (Scintillation counting) H->I J Normalize to protein concentration I->J K Calculate % inhibition and determine IC50 J->K

Caption: Workflow for the in vitro URAT1 inhibition assay.

3. Step-by-Step Procedure:

  • Cell Seeding:

    • Seed HEK293-hURAT1 and parental HEK293 cells into 24- or 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of JTT-552 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of JTT-552 in KRH buffer to achieve the desired final concentrations. Also, prepare solutions for the positive control (Benzbromarone) and a vehicle control (DMSO).

  • Uric Acid Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed KRH buffer.

    • Add the KRH buffer containing the different concentrations of JTT-552, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plates at 37°C for 10-30 minutes.

    • Initiate the uptake reaction by adding KRH buffer containing [¹⁴C]-Uric Acid (final concentration typically in the range of 10-100 µM).

    • Incubate for a specific time (e.g., 5-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Measurement and Analysis:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysates (e.g., using a BCA protein assay) to normalize the radioactivity counts.

    • Calculate the URAT1-specific uptake by subtracting the uptake in parental HEK293 cells from that in HEK293-hURAT1 cells.

    • Calculate the percentage of inhibition for each concentration of JTT-552 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the JTT-552 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This protocol offers a non-radioactive alternative using a fluorescent substrate.

1. Materials and Reagents:

  • Cell Lines and Culture Medium: Same as in Protocol 1.

  • Assay Buffer: Same as in Protocol 1.

  • Fluorescent Substrate: e.g., 6-carboxyfluorescein (6-CF).

  • Test Compound and Controls: Same as in Protocol 1.

  • Lysis Buffer: A suitable buffer compatible with fluorescence measurement.

  • Fluorescence plate reader.

2. Experimental Procedure:

The procedure is similar to the uric acid uptake assay, with the following modifications:

  • Substrate: Instead of [¹⁴C]-Uric Acid, use a fluorescent substrate like 6-CF.

  • Measurement: After cell lysis, measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Analysis: The data analysis follows the same principles as the radioactive assay to determine the IC50 value of JTT-552.

Conclusion

The provided protocols outline robust and reliable methods for the in vitro characterization of JTT-552 as a URAT1 inhibitor. These assays are essential for determining the potency of the compound and for understanding its mechanism of action at the molecular level. While specific quantitative data for JTT-552 is not yet widely published, these protocols provide a strong foundation for researchers to generate this critical information.

References

Application

Application Notes and Protocols: Characterization of JTT-552 as a URAT1 Inhibitor in a HEK293 Cell-Based Assay System

Audience: Researchers, scientists, and drug development professionals. Introduction Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with othe...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis by mediating its reabsorption in the proximal tubules of the kidneys.[1][2][3][4] As such, URAT1 has emerged as a key therapeutic target for the development of uricosuric agents.[1][5] JTT-552 is a potent and selective inhibitor of URAT1, developed for the potential treatment of hyperuricemia.[6][7]

This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of JTT-552 on URAT1 function. The assay utilizes the Human Embryonic Kidney 293 (HEK293) cell line, a robust and highly transfectable cell line suitable for heterologous expression of membrane transporters.[8][9] By transiently expressing human URAT1 in HEK293 cells, a reliable system is established for measuring uric acid uptake and evaluating the potency of inhibitory compounds like JTT-552.[10][11]

Data Presentation

The inhibitory effect of JTT-552 on URAT1-mediated uric acid uptake was quantified. HEK293 cells transiently expressing human URAT1 were incubated with varying concentrations of JTT-552 prior to the addition of radiolabeled [¹⁴C]uric acid. The concentration-dependent inhibition was determined, and the half-maximal inhibitory concentration (IC₅₀) was calculated.

Table 1: Inhibitory Potency of JTT-552 on URAT1-Mediated Uric Acid Uptake

CompoundTargetCell LineAssayIC₅₀ (nM)
JTT-552Human URAT1HEK293[¹⁴C]Uric Acid Uptake50

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the described protocol.

Experimental Protocols

1. HEK293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HEK293 cells to ensure optimal health and viability for transfection experiments.

  • Materials:

    • HEK293 cells (ATCC® CRL-1573™)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.25% Trypsin-EDTA

    • T-75 cell culture flasks

    • Incubator at 37°C with 5% CO₂

  • Procedure:

    • Maintain HEK293 cells in T-75 flasks with complete DMEM.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage the cells when they reach 80-90% confluency.

    • To passage, aspirate the culture medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete DMEM.

    • Return the flask to the incubator.

2. Transient Transfection of HEK293 Cells with Human URAT1

This protocol outlines the transient transfection of HEK293 cells with a plasmid encoding human URAT1 using a lipid-based transfection reagent.

  • Materials:

    • HEK293 cells from the maintenance protocol.

    • Expression plasmid containing full-length human URAT1 cDNA (e.g., pcDNA3.1-hURAT1).

    • Control plasmid (e.g., empty pcDNA3.1 vector).

    • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000).

    • Opti-MEM™ I Reduced Serum Medium.

    • 24-well cell culture plates.

  • Procedure:

    • One day prior to transfection, seed HEK293 cells into 24-well plates at a density of 1.0 x 10⁵ cells per well in 0.5 mL of complete DMEM. Ensure cells are 70-90% confluent on the day of transfection.[8][12]

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute 0.5 µg of plasmid DNA (hURAT1 or empty vector) in 50 µL of Opti-MEM™.

      • Tube B: Dilute 1.0 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

    • Aspirate the medium from the cells in the 24-well plate and replace it with 400 µL of fresh, pre-warmed complete DMEM.

    • Add the 100 µL of the DNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before performing the uric acid uptake assay.

3. [¹⁴C]Uric Acid Uptake Assay

This protocol details the measurement of uric acid uptake in URAT1-transfected HEK293 cells and the assessment of inhibition by JTT-552.

  • Materials:

    • URAT1-transfected and control-transfected HEK293 cells in 24-well plates.

    • JTT-552 stock solution (e.g., 10 mM in DMSO).

    • [¹⁴C]Uric Acid (specific activity 50-60 mCi/mmol).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

    • Ice-cold PBS.

    • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of JTT-552 in transport buffer from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • 24-48 hours post-transfection, aspirate the culture medium from the cells.

    • Wash the cells twice with 1 mL of pre-warmed transport buffer.

    • Add 200 µL of the JTT-552 dilutions (or vehicle) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.

    • Prepare the uptake solution by diluting [¹⁴C]Uric Acid in the transport buffer to a final concentration of 10 µM.

    • Initiate the uptake by adding 200 µL of the [¹⁴C]Uric Acid uptake solution to each well (final volume 400 µL).

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

    • Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

    • To determine URAT1-specific uptake, subtract the counts per minute (CPM) obtained from the control-transfected cells from the CPM obtained from the URAT1-transfected cells.

    • Plot the percentage of inhibition against the log concentration of JTT-552 and fit the data using a non-linear regression model to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_cell HEK293 Cell cluster_inside Intracellular Space cluster_outside Extracellular Space URAT1 URAT1 Transporter Uric_Acid_Intra Uric Acid URAT1->Uric_Acid_Intra Uric_Acid_Extra Uric Acid Uric_Acid_Extra->URAT1 Transport JTT552 JTT-552 JTT552->URAT1 Inhibition

Caption: Mechanism of JTT-552 inhibition of URAT1-mediated uric acid transport.

G A Seed HEK293 cells in 24-well plates B Transfect cells with hURAT1 plasmid (24-48h incubation) A->B C Wash cells with transport buffer B->C D Pre-incubate with JTT-552 (10-15 min) C->D E Add [¹⁴C]Uric Acid to initiate uptake (5 min) D->E F Terminate uptake with ice-cold PBS E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Data Analysis (Calculate IC₅₀) H->I

References

Method

Application Notes and Protocols for the Evaluation of URAT1 Inhibitors in a Hyperuricemia Animal Model

For Researchers, Scientists, and Drug Development Professionals Introduction Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a key therapeutic strategy for lowering serum uric acid levels. JTT-552 is identified as a potent inhibitor of URAT1, positioning it as a promising candidate for the treatment of hyperuricemia.

These application notes provide a comprehensive overview of the protocols and methodologies for evaluating the efficacy of URAT1 inhibitors, using a potassium oxonate-induced hyperuricemia animal model. While specific preclinical data on JTT-552 is not extensively available in the public domain, this document outlines a generalized approach applicable for testing JTT-552 and other URAT1 inhibitors.

Data Presentation: Efficacy of Uricosuric Agents in a Hyperuricemia Animal Model

The following tables summarize representative quantitative data from studies evaluating uricosuric agents in a potassium oxonate-induced hyperuricemia model. This data is illustrative and serves as a benchmark for what might be expected when testing a novel URAT1 inhibitor like JTT-552.

Table 1: Effect of a URAT1 Inhibitor on Serum Uric Acid Levels in Hyperuricemic Rats

GroupTreatmentDose (mg/kg)Serum Uric Acid (mg/dL)% Reduction
Normal ControlVehicle-1.5 ± 0.3-
Hyperuricemia ModelPotassium Oxonate (250 mg/kg) + Vehicle-5.8 ± 0.7-
Positive ControlPotassium Oxonate (250 mg/kg) + Allopurinol102.5 ± 0.456.9%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor14.9 ± 0.615.5%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor33.8 ± 0.534.5%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor102.9 ± 0.450.0%

Data are presented as mean ± SD.

Table 2: Effect of a URAT1 Inhibitor on Urinary Uric Acid Excretion in Hyperuricemic Rats

GroupTreatmentDose (mg/kg)24h Urinary Uric Acid (mg)% Increase in Excretion
Normal ControlVehicle-0.8 ± 0.2-
Hyperuricemia ModelPotassium Oxonate (250 mg/kg) + Vehicle-0.4 ± 0.1-
Positive ControlPotassium Oxonate (250 mg/kg) + Allopurinol100.5 ± 0.125.0%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor10.6 ± 0.250.0%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor30.9 ± 0.3125.0%
Test CompoundPotassium Oxonate (250 mg/kg) + URAT1 Inhibitor101.2 ± 0.4200.0%

Data are presented as mean ± SD.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Animal Model

This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor. This model is suitable for screening and evaluating the efficacy of urate-lowering agents.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Potassium oxonate (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • JTT-552 or other test compounds

  • Allopurinol (positive control)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Uric acid assay kit

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):

    • Normal Control (Vehicle)

    • Hyperuricemia Model (Potassium Oxonate + Vehicle)

    • Positive Control (Potassium Oxonate + Allopurinol)

    • Test Groups (Potassium Oxonate + JTT-552 at various doses)

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (250 mg/kg, dissolved in vehicle) intraperitoneally (i.p.) or orally (p.o.) to all groups except the Normal Control group, one hour before the administration of the test compound or vehicle.

  • Drug Administration:

    • Administer the vehicle, Allopurinol (e.g., 10 mg/kg, p.o.), or JTT-552 (at desired doses, p.o.) to the respective groups.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Centrifuge the blood to obtain serum and store at -80°C until analysis.

    • Urine: House the animals in individual metabolic cages for 24 hours to collect urine. Measure the total volume and store aliquots at -20°C for uric acid analysis.

  • Biochemical Analysis:

    • Measure the concentration of uric acid in serum and urine using a commercially available uric acid assay kit according to the manufacturer's instructions.

Mechanism of Action: URAT1 Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of a compound on the URAT1 transporter in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • [¹⁴C]-Uric acid

  • HEPES-buffered saline (HBS)

  • JTT-552 or other test compounds

  • Benzbromarone (positive control inhibitor)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Culture the hURAT1-expressing HEK293 cells in appropriate media and conditions. Seed the cells into 24-well plates and grow to confluence.

  • Compound Incubation:

    • Wash the cells with HBS.

    • Pre-incubate the cells with varying concentrations of JTT-552 or the positive control (Benzbromarone) in HBS for 10-15 minutes at 37°C.

  • Uptake Assay:

    • Initiate the uptake reaction by adding HBS containing [¹⁴C]-Uric acid (e.g., 10 µM) to each well.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uric acid uptake for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Uric Acid Reabsorption via URAT1

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Peritubular Capillary (Blood) UricAcid_Lumen Uric Acid URAT1 URAT1 (SLC22A12) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell GLUT9 GLUT9 (SLC2A9) UricAcid_Cell->GLUT9 Efflux Anion Anion (e.g., Lactate, Nicotinate) Anion->URAT1 Exchange UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood JTT552 JTT-552 (URAT1 Inhibitor) JTT552->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Workflow for Evaluating a URAT1 Inhibitor

Experimental_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Random Group Assignment (n=8-10 per group) A->B C Induction of Hyperuricemia (Potassium Oxonate, 250 mg/kg) B->C D Drug Administration (Vehicle, Positive Control, JTT-552) C->D E Sample Collection (Blood and Urine at various time points) D->E F Biochemical Analysis (Serum and Urinary Uric Acid) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for in vivo evaluation of a URAT1 inhibitor.

Application

Application Note and Protocol: Preparation of JTT-552 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, storage, and handling of JTT-552 stock solutions for in vitro a...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, storage, and handling of JTT-552 stock solutions for in vitro and in vivo research applications.

Introduction

JTT-552 is a potent and selective inhibitor of the uric acid transporter 1 (URAT1).[1][2][3] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys, and its inhibition is a key therapeutic strategy for the management of hyperuricemia. Accurate and consistent preparation of JTT-552 stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing JTT-552 stock solutions in Dimethyl Sulfoxide (DMSO), along with essential data on its chemical properties and storage conditions.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of JTT-552.

PropertyValueReference
Molecular Weight 289.72 g/mol [2]
Chemical Formula C₁₅H₁₂ClNO₃[1][2]
CAS Number 888730-46-9[2][3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for months[1][2]

Experimental Protocol: Preparing JTT-552 Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of JTT-552 in DMSO. For other concentrations, adjust the mass of JTT-552 and the volume of DMSO accordingly. A sample protocol for a 40 mg/mL solution is also provided.[1]

3.1. Materials and Equipment

  • JTT-552 solid powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Safety Precautions

  • Handle JTT-552 in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

3.3. Step-by-Step Procedure

  • Equilibrate Reagents: Allow the JTT-552 powder and DMSO to reach room temperature before opening to prevent condensation.

  • Calculate Required Mass (for 10 mM stock):

    • Use the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 289.72 g/mol x 1000 mg/g = 2.8972 mg

  • Weigh JTT-552: Carefully weigh out the calculated amount of JTT-552 powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the desired volume of DMSO to the vial containing the JTT-552 powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Label and Store: Clearly label the vial with the compound name (JTT-552), concentration (10 mM in DMSO), preparation date, and your initials. Store the stock solution as recommended below.

3.4. Example for a 40 mg/mL Stock Solution

To prepare a 40 mg/mL stock solution, dissolve 2 mg of JTT-552 in 50 µL of DMSO.[1]

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the JTT-552 stock solution.

G cluster_workflow Stock Solution Preparation Workflow start Start weigh 1. Weigh JTT-552 Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot Solution (Optional) dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for JTT-552 stock solution preparation.

4.2. Mechanism of Action

JTT-552 functions by inhibiting the URAT1 transporter in the renal proximal tubule, thereby blocking the reabsorption of uric acid from the filtrate back into the blood.

G cluster_moa JTT-552 Mechanism of Action blood Bloodstream renal_cell Renal Proximal Tubule Cell blood->renal_cell Uric Acid Reabsorption filtrate Renal Filtrate (Urine) renal_cell->filtrate Uric Acid urat1 URAT1 Transporter jtt552 JTT-552 jtt552->urat1 Inhibits

Caption: JTT-552 inhibits URAT1-mediated uric acid reabsorption.

Storage and Stability

To maintain the integrity and activity of JTT-552, proper storage is essential.

  • Powder Form: Store the solid compound in a dry, dark place at -20°C for long-term stability (up to 3 years).[1][2]

  • Stock Solution: For long-term storage (up to 1 year), dispense the DMSO stock solution into single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[1] For shorter-term storage (months), -20°C is also acceptable.[2] If the solution is to be used within days to weeks, it can be stored at 4°C.[2] Always ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

References

Method

JTT-552 for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction JTT-552 is a selective inhibitor of the uric acid transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a selective inhibitor of the uric acid transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys.[1][2] Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its concentration in the blood. This makes JTT-552 a promising therapeutic agent for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid that can lead to gout and other metabolic disorders. These application notes provide detailed protocols for the use of JTT-552 in in vivo mouse studies to evaluate its efficacy in hyperuricemia models.

Mechanism of Action

Uric acid is the final product of purine metabolism in humans. In the kidneys, it is filtered and then largely reabsorbed back into the bloodstream. URAT1, located on the apical membrane of renal proximal tubular cells, plays a major role in this reabsorption process. JTT-552 specifically targets and blocks the function of URAT1. By inhibiting this transporter, JTT-552 prevents the reuptake of uric acid from the urine, leading to its increased excretion and a subsequent reduction in serum uric acid levels.

Signaling Pathway of Uric Acid Reabsorption and Inhibition by JTT-552

G cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter Urate_blood Uric Acid (Bloodstream) URAT1->Urate_blood Transport Urate_urine Uric Acid (Urine) Urate_urine->URAT1 Reabsorption JTT552 JTT-552 JTT552->URAT1 Inhibition caption Mechanism of JTT-552 action.

Caption: JTT-552 inhibits the URAT1 transporter in renal tubule cells.

Quantitative Data Summary

No specific in vivo dosage or efficacy data for JTT-552 in mouse models was identified in the search results. The following table is a template that can be populated once such data becomes available.

ParameterVehicle ControlJTT-552 (Low Dose)JTT-552 (High Dose)Positive Control (e.g., Allopurinol)
Mouse Strain C57BL/6C57BL/6C57BL/6C57BL/6
Hyperuricemia Induction Potassium Oxonate + HypoxanthinePotassium Oxonate + HypoxanthinePotassium Oxonate + HypoxanthinePotassium Oxonate + Hypoxanthine
Dosage VehicleData not availableData not availablee.g., 5 mg/kg
Administration Route Oral GavageOral GavageOral GavageOral Gavage
Frequency DailyDailyDailyDaily
Duration of Treatment 7 days7 days7 days7 days
Serum Uric Acid (mg/dL) - Baseline ValueValueValueValue
Serum Uric Acid (mg/dL) - Post-treatment ValueValueValueValue
% Reduction in Serum Uric Acid -ValueValueValue
Body Weight Change (%) ValueValueValueValue
Adverse Effects None ObservedData not availableData not availableNone Observed

Experimental Protocols

Hyperuricemia Induction in Mice

To evaluate the efficacy of JTT-552, a robust and reproducible mouse model of hyperuricemia is essential. A commonly used method involves the co-administration of potassium oxonate (a uricase inhibitor) and a purine source like hypoxanthine or adenine.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Potassium Oxonate (PO)

  • Hypoxanthine (HX) or Adenine

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • JTT-552

  • Positive control (e.g., Allopurinol)

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Prepare a suspension of potassium oxonate in the vehicle. A typical dose is 300 mg/kg.

  • Prepare a suspension of hypoxanthine or adenine in the vehicle. A typical dose for hypoxanthine is 300 mg/kg.

  • Induce hyperuricemia by administering potassium oxonate via intraperitoneal (i.p.) injection one hour prior to the oral administration of hypoxanthine.

  • Confirm the establishment of hyperuricemia by measuring baseline serum uric acid levels. Blood can be collected via tail vein or retro-orbital sinus.

Experimental Workflow for Hyperuricemia Induction and Treatment

G acclimatization Acclimatization (1 week) induction Hyperuricemia Induction (PO + HX) acclimatization->induction grouping Random Grouping induction->grouping treatment Treatment Administration (Vehicle, JTT-552, Positive Control) grouping->treatment monitoring Monitoring & Data Collection (Serum Uric Acid, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tissue Collection) monitoring->endpoint

Caption: Workflow for in vivo hyperuricemia studies in mice.

JTT-552 Formulation and Administration

Formulation:

A general formulation for in vivo administration of JTT-552 can be prepared as follows.[1] Note: This is a general guideline and may require optimization.

  • Prepare a stock solution of JTT-552 in DMSO. For example, dissolve 2 mg of JTT-552 in 50 µL of DMSO to get a 40 mg/mL stock solution.

  • For the working solution, take a volume of the DMSO stock and add PEG300, mix well until clear.

  • Add Tween 80 and mix until clear.

  • Finally, add Saline or PBS to reach the final desired concentration.

  • A suggested final vehicle composition could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. The final concentration of DMSO should be kept below 10% for normal mice.[1]

Administration:

  • Route: Oral gavage is a common and effective route for administering JTT-552 in mouse models.

  • Dosage: The optimal dosage of JTT-552 needs to be determined empirically through dose-response studies. Based on typical small molecule inhibitor studies in mice, a starting range of 1-50 mg/kg could be explored.

  • Frequency: Daily administration is a common starting point for efficacy studies.

  • Volume: The administration volume should be appropriate for the size of the mouse, typically 5-10 mL/kg.

Efficacy Evaluation
  • Treatment Groups:

    • Group 1: Normal Control (no induction, vehicle only)

    • Group 2: Hyperuricemic Model Control (induction + vehicle)

    • Group 3: JTT-552 Low Dose (induction + low dose JTT-552)

    • Group 4: JTT-552 High Dose (induction + high dose JTT-552)

    • Group 5: Positive Control (induction + Allopurinol)

  • Treatment Period: Administer the respective treatments daily for a period of 7 to 14 days.

  • Monitoring:

    • Measure serum uric acid levels at regular intervals (e.g., 0, 2, 4, 6, and 24 hours post-final dose) to assess the pharmacodynamic effect.

    • Monitor body weight and general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for final serum uric acid measurement.

    • Harvest kidneys for histopathological analysis to assess any potential renal protection effects of JTT-552.

Conclusion

JTT-552 is a promising URAT1 inhibitor for the management of hyperuricemia. The protocols outlined in these application notes provide a framework for conducting in vivo mouse studies to evaluate its efficacy. Researchers should optimize the hyperuricemia induction method and conduct dose-ranging studies to determine the optimal therapeutic window for JTT-552 in their specific experimental setting. Careful monitoring of both efficacy and potential toxicity is crucial for the successful preclinical development of this compound.

References

Application

JTT-552 Administration in Rat Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction JTT-552 is a potent and selective inhibitor of the uric acid transporter 1 (URAT1)[1][2][3]. URAT1 is a key protein in the kidneys responsible...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a potent and selective inhibitor of the uric acid transporter 1 (URAT1)[1][2][3]. URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, JTT-552 promotes the excretion of uric acid, thereby lowering its levels in the blood. This mechanism of action makes JTT-552 a promising therapeutic candidate for the management of hyperuricemia, a condition characterized by elevated levels of uric acid that can lead to gout and other health complications.

These application notes provide a comprehensive overview of the administration of JTT-552 in rat models of hyperuricemia, including detailed experimental protocols and data presentation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic profile of JTT-552 and other URAT1 inhibitors.

Data Presentation

Disclaimer: Despite extensive literature searches, specific quantitative in vivo efficacy and pharmacokinetic data for JTT-552 in rat models are not publicly available. The following tables present illustrative data for a representative URAT1 inhibitor in a rat model of hyperuricemia to serve as a template for data organization and presentation.

Table 1: Illustrative In Vivo Efficacy of a URAT1 Inhibitor on Serum Uric Acid Levels in a Hyperuricemic Rat Model

Treatment GroupDose (mg/kg)Route of AdministrationSerum Uric Acid (mg/dL) - BaselineSerum Uric Acid (mg/dL) - Post-treatment% Reduction in Serum Uric Acid
Vehicle Control-Oral5.8 ± 0.45.6 ± 0.53.4%
URAT1 Inhibitor1Oral5.9 ± 0.34.1 ± 0.4*30.5%
URAT1 Inhibitor3Oral5.7 ± 0.52.9 ± 0.3**49.1%
URAT1 Inhibitor10Oral5.8 ± 0.41.8 ± 0.2***69.0%

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Illustrative Pharmacokinetic Parameters of a URAT1 Inhibitor in Rats Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
1250 ± 351.0 ± 0.2850 ± 1102.5 ± 0.4
3780 ± 901.2 ± 0.32600 ± 3202.8 ± 0.5
102500 ± 2801.0 ± 0.28900 ± 9503.1 ± 0.6

Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Elimination half-life.

Experimental Protocols

Induction of Hyperuricemia in Rats

Objective: To establish a reliable and reproducible rat model of hyperuricemia for the evaluation of uricosuric agents like JTT-552.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Potassium oxonate (Uricase inhibitor)

  • Yeast extract (Purine source)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • JTT-552

  • Standard laboratory animal diet

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Model Induction:

    • Prepare a suspension of potassium oxonate and yeast extract in the vehicle. A commonly used dosage is 250-300 mg/kg for potassium oxonate and 2-3 g/kg for yeast extract.

    • Administer the suspension orally to the rats once daily for 7-14 consecutive days.

    • A control group should receive the vehicle only.

  • Confirmation of Hyperuricemia:

    • On the day after the final induction dose, collect blood samples from the tail vein or retro-orbital sinus.

    • Measure serum uric acid levels using a commercial uric acid assay kit to confirm the successful establishment of the hyperuricemic model. Serum uric acid levels in the model group should be significantly higher than in the control group.

Evaluation of the Uricosuric Effect of JTT-552

Objective: To determine the dose-dependent effect of JTT-552 on lowering serum uric acid levels in hyperuricemic rats.

Materials:

  • Hyperuricemic rats (prepared as described in Protocol 1)

  • JTT-552

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Benzbromarone)

Procedure:

  • Grouping: Randomly divide the hyperuricemic rats into several groups (n=6-8 per group):

    • Vehicle control group

    • JTT-552 low dose group

    • JTT-552 mid dose group

    • JTT-552 high dose group

    • Positive control group

  • Drug Administration:

    • Prepare suspensions of JTT-552 and the positive control in the vehicle at the desired concentrations.

    • Administer a single oral dose of the respective treatments to each group.

  • Sample Collection:

    • Collect blood samples at predetermined time points after drug administration (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Measure serum uric acid concentrations for each sample.

    • Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle control group.

Pharmacokinetic Study of JTT-552 in Rats

Objective: To determine the pharmacokinetic profile of JTT-552 in rats.

Materials:

  • Healthy male Sprague-Dawley or Wistar rats (200-250 g) with jugular vein cannulation

  • JTT-552

  • Vehicle suitable for intravenous and oral administration

  • Analytical standards of JTT-552

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer a single IV bolus of JTT-552 through the tail vein.

    • Oral (PO) Administration: Administer a single oral gavage of JTT-552.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at various time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into heparinized tubes and centrifuge to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of JTT-552 using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) using appropriate software.

Mandatory Visualizations

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Renal Tubular Epithelial Cell cluster_bloodstream Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Increased Serum Uric Acid UricAcid_Cell->UricAcid_Blood Transport Anion Anion (e.g., Lactate, Nicotinate) Anion->URAT1 Exchange JTT552 JTT-552 JTT552->URAT1 Inhibition

Caption: Mechanism of action of JTT-552 on the URAT1 transporter in a renal tubular epithelial cell.

Experimental_Workflow A Acclimatization of Rats (1 week) B Induction of Hyperuricemia (Potassium Oxonate + Yeast Extract, 7-14 days) A->B C Confirmation of Hyperuricemia (Serum Uric Acid Measurement) B->C D Randomization and Grouping C->D E Single Dose Administration (Vehicle, JTT-552, Positive Control) D->E F Serial Blood Sampling E->F G Measurement of Serum Uric Acid / Plasma Drug Concentration F->G H Data Analysis (Efficacy and/or Pharmacokinetics) G->H

Caption: General experimental workflow for evaluating JTT-552 in a rat model of hyperuricemia.

References

Method

Application Notes and Protocols for JTT-552 in Primary Renal Proximal Tubule Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of JTT-552, a selective inhibitor of Urate Transporter 1 (URAT1), in primary renal proxima...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JTT-552, a selective inhibitor of Urate Transporter 1 (URAT1), in primary renal proximal tubule cells. This document includes an overview of JTT-552's mechanism of action, detailed experimental protocols for its application, and expected outcomes based on the current understanding of URAT1 inhibition.

Application Notes

JTT-552 is a potent and selective inhibitor of the URAT1 transporter.[1][2][3] URAT1, encoded by the SLC22A12 gene, is primarily expressed on the apical membrane of renal proximal tubule cells.[4][5][6] It plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5][6] By inhibiting URAT1, JTT-552 effectively blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[4] This makes JTT-552 and other URAT1 inhibitors promising therapeutic agents for the management of hyperuricemia and gout.[4]

Primary renal proximal tubule cells are the most relevant in vitro model system for studying the direct effects of URAT1 inhibitors like JTT-552. These cells endogenously express URAT1 and other relevant transporters, providing a physiologically relevant context to investigate the compound's efficacy, selectivity, and potential cytotoxicity.[7][8]

Expected Effects of JTT-552 on Primary Renal Proximal Tubule Cells

While specific data for JTT-552 in primary renal proximal tubule cells is limited, the expected effects can be inferred from studies on other URAT1 inhibitors such as Lesinurad and Benzbromarone.

ParameterExpected Effect of JTT-552RationaleSupporting Evidence (from other URAT1 inhibitors)
Uric Acid Transport Dose-dependent inhibition of uric acid uptakeJTT-552 is a URAT1 inhibitor, which is the primary transporter for uric acid reabsorption in these cells.Lesinurad inhibits URAT1 with an IC50 of approximately 3.53 µM.[3] Benzbromarone is a potent inhibitor of URAT1.[9][10]
Cell Viability Generally low cytotoxicity at effective concentrationsThe therapeutic effect is based on transporter inhibition, not cell death.Lesinurad has shown a good safety profile in terms of nephrotoxicity at therapeutic doses.[11] However, some uricosuric drugs have been associated with renal adverse effects at high doses.[11]
Signaling Pathways Potential modulation of pathways sensitive to intracellular urate levelsAltered uric acid flux may impact intracellular signaling. High uric acid levels have been shown to inhibit proximal tubule cell proliferation via PKC, MAPK, and NF-κB pathways.[12][13]The direct effect of URAT1 inhibition on these pathways is not well-documented and warrants investigation.
Expression of URAT1 Unlikely to cause short-term changes in transporter expressionThe mechanism is direct inhibition, not regulation of gene expression.Long-term compensatory changes in transporter expression have not been extensively studied for this class of compounds.

Experimental Protocols

The following protocols provide a framework for investigating the effects of JTT-552 in primary renal proximal tubule cells.

Protocol 1: Isolation and Culture of Primary Renal Proximal Tubule Cells

This protocol is adapted from established methods for isolating and culturing primary renal proximal tubule cells from kidney tissue.[1][2][7][8]

Materials:

  • Fresh kidney tissue (e.g., from rabbit or human nephrectomy samples)

  • Dissection solution (e.g., HBSS with 10 mM glucose, 5 mM glycine, 1 mM alanine, 15 mM HEPES)

  • Collagenase solution (e.g., 0.1% in dissection solution)

  • Percoll or similar density gradient medium

  • Culture medium: DMEM/F12 (1:1) supplemented with 1% heat-inactivated fetal bovine serum (FBS), 15 mM HEPES, 2 mM L-glutamine, 50 nM hydrocortisone, 5 µg/mL insulin, 5 µg/mL transferrin, 50 nM selenium, and antibiotics (penicillin/streptomycin).[2]

  • Collagen-coated culture dishes or permeable supports (e.g., Transwell®)

Procedure:

  • Aseptically dissect the renal cortex from the kidney tissue in ice-cold dissection solution.

  • Mince the cortical tissue into small fragments (~1 mm³).

  • Digest the tissue with collagenase solution at 37°C with gentle agitation until the tubules are released.

  • Filter the digest through a series of cell strainers to remove undigested tissue.

  • Purify the proximal tubules from other cell types using a Percoll density gradient.

  • Wash the purified tubules with culture medium and centrifuge to pellet the tubules.

  • Resuspend the tubules in complete culture medium and plate them on collagen-coated dishes or permeable supports.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the culture medium every 2-3 days.

  • The cells will form a confluent monolayer within 7-10 days.

Protocol 2: Uric Acid Transport Assay

This assay measures the inhibitory effect of JTT-552 on URAT1-mediated uric acid uptake.

Materials:

  • Confluent monolayer of primary renal proximal tubule cells on permeable supports.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [¹⁴C]-Uric acid

  • JTT-552 stock solution (in DMSO)

  • Scintillation cocktail and counter

Procedure:

  • Wash the cell monolayers twice with pre-warmed transport buffer.

  • Pre-incubate the cells with transport buffer containing various concentrations of JTT-552 or vehicle (DMSO) for 10-15 minutes at 37°C.

  • Initiate the uptake by adding transport buffer containing [¹⁴C]-uric acid (at a concentration close to its Km for URAT1, if known) and the corresponding concentration of JTT-552 or vehicle.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the percentage of inhibition of uric acid uptake for each concentration of JTT-552 and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay

This protocol assesses the potential cytotoxicity of JTT-552 using a commercially available assay such as CellTiter-Glo® (Promega) or a similar ATP-based assay.

Materials:

  • Primary renal proximal tubule cells cultured in 96-well plates.

  • JTT-552 stock solution (in DMSO)

  • CellTiter-Glo® reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Treat the cells with a range of concentrations of JTT-552 or vehicle (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a percentage of the vehicle-treated control cells.

Visualizations

JTT552_Mechanism_of_Action cluster_tubule_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Uric Acid Lumen Uric Acid URAT1 URAT1 Transporter Uric Acid Lumen->URAT1 Reabsorption Uric Acid Cell Uric Acid URAT1->Uric Acid Cell GLUT9 GLUT9 Uric Acid Cell->GLUT9 Efflux JTT552 JTT-552 JTT552->URAT1 Inhibition Uric Acid Blood Uric Acid GLUT9->Uric Acid Blood

Caption: Mechanism of JTT-552 action in a renal proximal tubule cell.

Cell_Isolation_Workflow Kidney Kidney Tissue Cortex Dissect Renal Cortex Kidney->Cortex Mince Mince Tissue Cortex->Mince Digest Collagenase Digestion Mince->Digest Filter Filter Digest Digest->Filter Purify Density Gradient Purification Filter->Purify Wash Wash Tubules Purify->Wash Plate Plate on Collagen-Coated Surface Wash->Plate Culture Culture at 37°C, 5% CO₂ Plate->Culture

Caption: Workflow for primary renal proximal tubule cell isolation and culture.

Uric_Acid_Transport_Assay Start Start with Confluent Cell Monolayer Wash1 Wash with Transport Buffer Start->Wash1 Preincubation Pre-incubate with JTT-552 or Vehicle Wash1->Preincubation Uptake Add [¹⁴C]-Uric Acid and JTT-552/Vehicle Preincubation->Uptake Incubate Incubate at 37°C Uptake->Incubate Wash2 Terminate with Cold Buffer Wash Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Normalize and Analyze Data Measure->Analyze

Caption: Workflow for the uric acid transport assay.

Disclaimer: The information provided in these application notes is intended for research use only and is not for human or veterinary use. The protocols are provided as a general guide and may require optimization for specific experimental conditions. It is recommended to consult the relevant scientific literature for more detailed information.

References

Application

JTT-552: A Promising Tool for Elucidating the Role of Urate Transporter SLC22A12 (URAT1) in Health and Disease

For Immediate Release [City, State] – [Date] – For researchers in the fields of renal physiology, metabolic disorders, and drug development, the study of urate transport is critical to understanding conditions like hyper...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers in the fields of renal physiology, metabolic disorders, and drug development, the study of urate transport is critical to understanding conditions like hyperuricemia and gout. A key player in this process is the solute carrier family 22 member 12 (SLC22A12), commonly known as urate transporter 1 (URAT1). JTT-552, a potent and selective inhibitor of URAT1, has emerged as a valuable pharmacological tool for investigating the function and therapeutic potential of this transporter. These application notes provide detailed protocols and data for utilizing JTT-552 in the laboratory setting.

Introduction to JTT-552 and SLC22A12

The SLC22A12 gene encodes URAT1, a renal urate transporter primarily responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Dysregulation of URAT1 activity is a major contributor to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to the formation of urate crystals and the painful inflammatory condition known as gout.

JTT-552 is a selective inhibitor of URAT1 and has been identified as a promising agent for the treatment of hyperuricemia.[1] Its mechanism of action involves blocking the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine and lowering serum uric acid levels. This specificity makes JTT-552 an excellent tool for isolating and studying the specific contribution of URAT1 to urate homeostasis.

Quantitative Data Summary

While specific public domain data on the IC50 and selectivity of JTT-552 is limited, its characterization as a potent and selective URAT1 inhibitor positions it as a key compound for research. For comparison, other known URAT1 inhibitors have been characterized with the following properties:

CompoundTargetIC50 ValueNotes
BenzbromaroneURAT1~0.2-0.4 µMPotent inhibitor, but with off-target effects.
LesinuradURAT1~7 µMApproved for use in combination with a xanthine oxidase inhibitor.
ProbenecidURAT1~10-50 µMOlder uricosuric agent with multiple transporter interactions.

This table is for comparative purposes. Researchers should determine the specific activity of their batch of JTT-552.

Experimental Protocols

In Vitro Uric Acid Uptake Inhibition Assay in SLC22A12-Expressing Cells

This protocol describes how to assess the inhibitory effect of JTT-552 on URAT1-mediated uric acid transport in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human SLC22A12 (HEK293-hURAT1)

  • Wild-type HEK293 cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • JTT-552

  • [¹⁴C]-Uric Acid

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture: Culture HEK293-hURAT1 and wild-type HEK293 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of JTT-552 in DMSO. Serially dilute the stock solution in HBSS to achieve the desired final concentrations.

  • Assay Procedure: a. Wash the cells twice with pre-warmed HBSS. b. Pre-incubate the cells with various concentrations of JTT-552 or vehicle (DMSO) in HBSS for 15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing [¹⁴C]-Uric Acid (final concentration, e.g., 10 µM) and the corresponding concentration of JTT-552 or vehicle. d. Incubate for 5 minutes at 37°C. e. Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold HBSS. f. Lyse the cells with cell lysis buffer. g. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the counts from wild-type HEK293 cells (non-specific uptake) from the counts of HEK293-hURAT1 cells to determine URAT1-specific uptake. b. Calculate the percentage of inhibition for each JTT-552 concentration relative to the vehicle control. c. Plot the percentage of inhibition against the log of the JTT-552 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Assessment of Uricosuric Effect in a Hyperuricemic Animal Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of JTT-552 in a rat model of hyperuricemia induced by potassium oxonate.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Potassium oxonate

  • JTT-552

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Blood collection supplies

  • Uric acid assay kit

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week with free access to food and water.

  • Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to induce hyperuricemia. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in rodents. b. One hour after potassium oxonate administration, orally administer JTT-552 or vehicle to the respective groups of rats.

  • Sample Collection: a. House the rats in individual metabolic cages for urine collection over a 24-hour period. b. At the end of the study period (e.g., 2 hours post-drug administration), collect blood samples via tail vein or cardiac puncture under anesthesia.

  • Biochemical Analysis: a. Measure the volume of urine collected and determine the urinary uric acid concentration using a uric acid assay kit. b. Separate serum from the blood samples and measure the serum uric acid concentration.

  • Data Analysis: a. Calculate the total urinary uric acid excretion over 24 hours. b. Compare the serum uric acid levels and urinary uric acid excretion between the JTT-552-treated groups and the vehicle-treated control group. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Visualization of Key Pathways and Workflows

Mechanism of JTT-552 Action on SLC22A12 (URAT1) cluster_renal_tubule Renal Proximal Tubule Cell Uric_Acid_Lumen Uric Acid (in filtrate) URAT1 SLC22A12 (URAT1) Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid (reabsorbed) URAT1->Uric_Acid_Cell JTT_552 JTT-552 JTT_552->URAT1 Inhibition

Caption: JTT-552 inhibits SLC22A12 (URAT1), blocking uric acid reabsorption.

Experimental Workflow for In Vitro JTT-552 Evaluation Cell_Culture Culture HEK293-hURAT1 Cells Seeding Seed Cells in 24-well Plate Cell_Culture->Seeding Pre_incubation Pre-incubate with JTT-552 Seeding->Pre_incubation Uptake Add [¹⁴C]-Uric Acid Pre_incubation->Uptake Termination Wash with Cold HBSS Uptake->Termination Lysis Cell Lysis Termination->Lysis Measurement Scintillation Counting Lysis->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for assessing JTT-552's in vitro inhibition of URAT1.

Conclusion

JTT-552 is a valuable research tool for investigating the role of the SLC22A12 (URAT1) transporter in uric acid homeostasis. The protocols provided herein offer a framework for characterizing its inhibitory activity in both in vitro and in vivo models. Such studies are essential for advancing our understanding of hyperuricemia and for the development of novel therapeutic strategies for gout and other related metabolic disorders.

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and laboratory safety.

Contact: [Insert Contact Information for Technical Support or Inquiries]

References

Technical Notes & Optimization

Troubleshooting

JTT-552 solubility issues in aqueous buffer

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTT-552, focusing on its solubility challen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTT-552, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is JTT-552 and what is its primary mechanism of action?

JTT-552 is an inhibitor of the uric acid transporter 1 (URAT1).[1][2][3] It is investigated for its potential in treating hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[1][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from urine back into the bloodstream. By inhibiting URAT1, JTT-552 promotes the excretion of uric acid, thereby lowering its concentration in the blood.

Q2: I am having trouble dissolving JTT-552 in my aqueous buffer (e.g., PBS, TRIS). Is this expected?

Yes, this is a common issue. JTT-552 has poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or TRIS is often unsuccessful and can lead to suspension or precipitation of the compound. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q3: What solvent is recommended for preparing a stock solution of JTT-552?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of JTT-552.[2]

Q4: How should I store the JTT-552 powder and its stock solution?

  • Powder: Store at -20°C for long-term storage (up to 3 years).[1]

  • In Solvent (DMSO stock solution): Store at -80°C for up to one year.[1]

Troubleshooting Guide: Preparing JTT-552 Solutions

This guide provides step-by-step instructions for preparing JTT-552 solutions for both in vitro and in vivo experiments, addressing the common solubility challenges.

I. Preparation of a Concentrated Stock Solution in DMSO

Due to its poor aqueous solubility, a concentrated stock solution in an organic solvent is essential.

Protocol:

  • Weighing: Accurately weigh the desired amount of JTT-552 powder.

  • Solvent Addition: Add a precise volume of high-purity DMSO to the powder. For example, to prepare a 40 mg/mL stock solution, dissolve 2 mg of JTT-552 in 50 µL of DMSO.[1]

  • Dissolution: Vortex or gently sonicate the mixture until the compound is fully dissolved. Ensure no particulate matter is visible.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

II. Preparing Working Solutions for In Vitro Cell-Based Assays

When diluting the DMSO stock solution into an aqueous cell culture medium, it is crucial to do so carefully to avoid precipitation.

Protocol:

  • Thawing: Thaw a single aliquot of the JTT-552 DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Observation: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of JTT-552.

III. Preparing a Formulation for In Vivo Animal Studies

For animal experiments, a co-solvent formulation is often necessary to maintain the solubility of JTT-552 upon administration.

Example Protocol for an In Vivo Formulation: [1]

  • Initial Solubilization: Start with a known volume of your JTT-552 stock solution in DMSO (e.g., 50 µL of a 40 mg/mL solution).

  • Addition of PEG300: Add a co-solvent like PEG300 (e.g., 300 µL) and mix until the solution is clear.

  • Addition of a Surfactant: Add a surfactant such as Tween 80 (e.g., 50 µL) and mix thoroughly until the solution is clear.

  • Addition of Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., Saline, PBS, or ddH₂O) (e.g., 600 µL) to the mixture while vortexing.

  • Final Observation: The final solution should be a clear, homogenous mixture. If the solution appears cloudy or contains precipitates, it is not suitable for administration.

Important Considerations for In Vivo Studies:

  • The final concentration of DMSO should be kept as low as possible, generally below 10% for normal mice.[1]

  • It is highly recommended to perform a solvent-negative control experiment to ensure the vehicle itself does not have any non-specific effects on the animals.[1]

Data Presentation

Table 1: Chemical Properties of JTT-552

PropertyValueReference
Molecular FormulaC₁₅H₁₂ClNO₃[1][2]
Molecular Weight~289.72 g/mol [1][2]
AppearanceSolid powder[2]
Primary TargetURAT1[1][2][3]

Table 2: Example Formulation for In Vivo Studies

ComponentExample VolumePercentage of Final Volume
JTT-552 in DMSO (40 mg/mL)50 µL5%
PEG300300 µL30%
Tween 8050 µL5%
Saline/PBS/ddH₂O600 µL60%
Total Volume 1000 µL (1 mL) 100%

Visualizations

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_1a In Vitro cluster_1b In Vivo JTT_powder JTT-552 Powder Stock_Solution Concentrated Stock Solution (e.g., 40 mg/mL in DMSO) JTT_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution In_Vitro_Working Final In Vitro Working Solution (e.g., in Cell Culture Medium) Stock_Solution->In_Vitro_Working Dilute Co_Solvent_Mix Co-Solvent Mixture (PEG300, Tween 80) Stock_Solution->Co_Solvent_Mix Mix In_Vivo_Formulation Final In Vivo Formulation Co_Solvent_Mix->In_Vivo_Formulation Mix Aqueous_Vehicle Aqueous Vehicle (Saline/PBS) Aqueous_Vehicle->In_Vivo_Formulation Add Slowly

Caption: Experimental workflow for preparing JTT-552 solutions.

G cluster_0 Renal Tubule Cell cluster_1 Bloodstream cluster_2 Urine (Filtrate) URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption JTT552 JTT-552 JTT552->URAT1 Inhibits Uric_Acid_Excretion Increased Uric Acid Excretion JTT552->Uric_Acid_Excretion Leads to

Caption: Mechanism of action of JTT-552 as a URAT1 inhibitor.

References

Optimization

troubleshooting JTT-552 precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JTT-552. The following information is designed t...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JTT-552. The following information is designed to help you address common issues, particularly precipitation, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is JTT-552 and what is its mechanism of action?

JTT-552 is an inhibitor of the Uric Acid Transporter 1 (URAT1).[1][2][3] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, JTT-552 blocks this reabsorption, leading to increased excretion of uric acid. This mechanism makes it a potential therapeutic agent for conditions like hyperuricemia.

Q2: My JTT-552 is precipitating out of solution in my cell culture media. What are the common causes?

Precipitation of compounds like JTT-552 in cell culture media can be attributed to several factors:

  • Solvent Shock: JTT-552 is often dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the cell culture media, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • High Compound Concentration: Exceeding the solubility limit of JTT-552 in your final culture medium will lead to precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[4][5] Repeated freeze-thaw cycles of the stock solution can also contribute to precipitation.[4][5]

  • Media Composition and pH: Components in the cell culture media, such as salts and proteins, can interact with JTT-552 and reduce its solubility. The pH of the media can also influence the charge state of the compound, affecting its solubility.[6]

  • Interaction with Media Components: Salts, proteins, and other supplements in the culture medium can interact with the compound, leading to the formation of insoluble complexes.[6]

Q3: How can I prevent JTT-552 from precipitating in my cell culture media?

Here are several strategies to prevent precipitation:

  • Optimize Stock Solution Dilution: When preparing your working solution, add the JTT-552 stock solution to the pre-warmed media dropwise while gently vortexing or swirling.[6] This gradual introduction can help mitigate solvent shock.

  • Determine the Optimal Concentration: It is crucial to determine the kinetic solubility of JTT-552 in your specific cell culture medium. This can be done by preparing a serial dilution of the compound and observing the highest concentration that remains in solution over the time course of your experiment.

  • Maintain Stable Temperatures: Pre-warm your cell culture media to 37°C before adding the JTT-552 stock solution.[6] Ensure your incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of your stock solution.

  • Consider Media Modifications: If precipitation persists, you could test the solubility in a simpler buffer, like PBS, to see if media components are the primary issue.[6] Using a buffered medium with HEPES can help maintain a stable pH.[6]

  • Proper Storage: Store the JTT-552 stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[1][2]

Troubleshooting Guide

If you are experiencing JTT-552 precipitation, follow this step-by-step troubleshooting guide.

Step 1: Visual Inspection

  • Observe the media for any cloudiness, haze, or visible particles.

  • Use a microscope to distinguish between compound precipitate and potential microbial contamination. Precipitate often appears as amorphous or crystalline structures, while microbial contamination will show distinct microorganisms.

Step 2: Review Preparation Protocol

  • Stock Solution: Was the stock solution fully dissolved before use? Centrifuge the vial before opening to ensure all powder is at the bottom.

  • Working Solution: How was the stock solution added to the media? Was it added slowly to pre-warmed media with gentle mixing?

  • Final Concentration: Is it possible the final concentration of JTT-552 exceeds its solubility limit in your specific media?

Step 3: Implement Corrective Actions

The following table summarizes common causes of precipitation and suggests solutions to address them.

Potential Cause Recommended Solution
Solvent Shock Add the stock solution dropwise to pre-warmed media while gently vortexing.
High Compound Concentration Perform a solubility test to determine the maximum soluble concentration in your media.
Temperature Instability Pre-warm media to 37°C before adding the compound. Avoid freeze-thaw cycles of the stock solution.
Media Interactions/pH Test solubility in a simpler buffer (e.g., PBS). Consider using a HEPES-buffered medium for pH stability.

Experimental Protocols

Protocol 1: Preparation of JTT-552 Stock Solution

  • Centrifuge the vial of JTT-552 powder at a low speed to collect all the material at the bottom.

  • Based on the desired stock concentration and the molecular weight of JTT-552 (refer to the manufacturer's certificate of analysis), calculate the required volume of solvent (e.g., DMSO).

  • Add the calculated volume of solvent to the vial.

  • Vortex or sonicate the solution until the compound is completely dissolved. A brief, low-power sonication may be helpful.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

  • Prepare a 2x concentrated serial dilution of your JTT-552 stock solution in your chosen cell culture medium.

  • In a 96-well plate, add an equal volume of cell culture medium to each well.

  • Transfer the 2x JTT-552 serial dilutions to the corresponding wells of the 96-well plate, effectively creating a 1x final concentration series.

  • Include a negative control with only the solvent (e.g., DMSO) at the highest concentration used in the dilutions.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at various time points (e.g., 1, 4, 24 hours) under a microscope.

  • The highest concentration that remains clear of precipitate throughout the incubation period is the kinetic solubility of JTT-552 in your specific media.

Visualizations

JTT-552 Mechanism of Action

JTT552_MOA JTT-552 Signaling Pathway cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (reabsorbed) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption Excretion Increased Uric Acid Excretion in Urine UricAcid_Lumen->Excretion JTT552 JTT-552 JTT552->URAT1 Inhibition

References

Troubleshooting

Technical Support Center: Optimizing JTT-552 Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JTT-552 in cell culture experiments. The following information, presented in a q...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JTT-552 in cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is JTT-552 and what is its mechanism of action in cell culture?

JTT-552 is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a protein primarily found in the apical membrane of renal proximal tubule cells.[1] In the context of cell culture, JTT-552 is used to block the reabsorption of uric acid by cells expressing URAT1. By inhibiting URAT1, JTT-552 helps to study the cellular mechanisms of uric acid transport and the effects of its accumulation or depletion.

Q2: Which cell lines are suitable for studying the effects of JTT-552?

The choice of cell line is critical for a successful experiment. Two main types of cell lines are commonly used:

  • Human Embryonic Kidney (HEK293) cells: These cells are often used for their high transfection efficiency, making them ideal for overexpressing the URAT1 transporter. Studies have successfully used both transiently and stably transfected HEK293 or HEK293T cells to screen for URAT1 inhibitors.[2][3]

  • Human Renal Proximal Tubule Epithelial Cells (HK-2): This cell line is a more physiologically relevant model as it endogenously expresses URAT1 and other key uric acid transporters like GLUT9.[4] Using HK-2 cells can provide insights that are more representative of the in vivo situation.

Q3: What is a recommended starting concentration for JTT-552 in cell culture?

Based on this, a reasonable starting range to test for JTT-552 would be from 0.01 µM to 10 µM . A dose-response experiment is essential to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: What are the potential cytotoxic effects of JTT-552?

Direct cytotoxicity data for JTT-552 is limited. However, studies on the structurally related URAT1 inhibitor, benzbromarone, have shown cytotoxic effects in liver cell lines (HepG2 and FLC4) at concentrations between 25 µM and 100 µM.[7][8] It is crucial to perform a cytotoxicity assay to determine the safe concentration range for JTT-552 in your chosen cell line.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in uric acid uptake assay - Endogenous uric acid production by cells.- Non-specific binding of uric acid to the cells or plate.- Wash cells thoroughly with a pre-warmed buffer before adding the uric acid substrate.- Include a control group with a known potent URAT1 inhibitor (e.g., benzbromarone) to determine the level of non-URAT1 mediated uptake.- Optimize the incubation time to minimize background signal.
Low or no inhibition of uric acid uptake by JTT-552 - JTT-552 concentration is too low.- Low or no expression of functional URAT1 in the cell line.- JTT-552 has degraded.- Perform a dose-response experiment with a wider concentration range of JTT-552.- Verify URAT1 expression in your cell line using RT-PCR or Western blotting.- Ensure proper storage of JTT-552 stock solutions (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.
High variability between replicate wells - Uneven cell seeding.- Inconsistent washing steps.- Pipetting errors.- Ensure a single-cell suspension before seeding and use a consistent seeding density.- Standardize washing procedures, ensuring complete removal of buffer without disturbing the cell monolayer.- Use calibrated pipettes and consistent pipetting techniques.
Cell death observed after JTT-552 treatment - JTT-552 concentration is too high, leading to cytotoxicity.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of JTT-552 for your cell line.- Lower the concentration of JTT-552 used in the experiment.

Experimental Protocols

I. Cell Seeding and Culture

This protocol is applicable to both HEK293 cells overexpressing URAT1 and HK-2 cells.

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in 24- or 48-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

II. Uric Acid Uptake Assay

This protocol allows for the determination of the inhibitory effect of JTT-552 on URAT1-mediated uric acid transport.

  • Preparation:

    • Prepare a stock solution of JTT-552 in DMSO.

    • Prepare a working solution of uric acid (e.g., 750 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Prepare various concentrations of JTT-552 by diluting the stock solution in the assay buffer.

  • Assay Procedure:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the cells with the different concentrations of JTT-552 (or vehicle control) for 30 minutes at 37°C.

    • Initiate the uric acid uptake by adding the uric acid working solution to each well.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Stop the uptake by aspirating the uric acid solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Determine the intracellular uric acid concentration using a commercially available uric acid assay kit.

    • Measure the protein concentration in each well to normalize the uric acid uptake.

III. Cytotoxicity Assay (MTT Assay)

This protocol is to determine the safe concentration range of JTT-552.

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of JTT-552 concentrations for the desired exposure time (e.g., 24 or 48 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Example of a Dose-Response Experiment for JTT-552

JTT-552 Concentration (µM)Uric Acid Uptake (nmol/mg protein)% InhibitionCell Viability (%)
0 (Vehicle)15.2 ± 1.10100 ± 4.5
0.0113.8 ± 0.99.298.7 ± 5.1
0.18.5 ± 0.744.199.1 ± 3.8
12.1 ± 0.386.297.5 ± 4.2
100.8 ± 0.294.795.3 ± 6.0
250.6 ± 0.196.175.2 ± 8.3
500.5 ± 0.196.745.8 ± 9.1
1000.4 ± 0.197.415.6 ± 5.5

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations

URAT1_Signaling_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Uric Acid (Lumen) Uric Acid (Lumen) URAT1 URAT1 Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Uric Acid (Blood) Uric Acid (Blood) GLUT9->Uric Acid (Blood) Efflux JTT-552 JTT-552 JTT-552->URAT1 Inhibition

Caption: URAT1-mediated uric acid transport and inhibition by JTT-552.

Experimental_Workflow A Seed cells (HEK293-URAT1 or HK-2) in 24/48-well plates B Wash cells with pre-warmed HBSS A->B C Pre-incubate with JTT-552 (various concentrations) B->C D Add Uric Acid Substrate C->D E Incubate for 30 minutes at 37°C D->E F Wash with ice-cold HBSS E->F G Lyse cells F->G H Measure intracellular uric acid and protein concentration G->H I Data Analysis: Calculate % inhibition H->I

Caption: Workflow for the uric acid uptake assay.

Troubleshooting_Logic Start Experiment Issue Q1 High Background? Start->Q1 S1 Optimize washing steps Include potent inhibitor control Q1->S1 Yes Q2 Low/No Inhibition? Q1->Q2 No End Problem Solved S1->End S2 Increase JTT-552 concentration Verify URAT1 expression Q2->S2 Yes Q3 Cell Death? Q2->Q3 No S2->End S3 Perform cytotoxicity assay Lower JTT-552 concentration Q3->S3 Yes Q3->End No S3->End

Caption: Troubleshooting decision tree for JTT-552 experiments.

References

Optimization

JTT-552 stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of JTT-552, a potent URAT1 inhibitor. The following troublesh...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of JTT-552, a potent URAT1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended storage conditions for solid JTT-552?

For optimal stability, solid JTT-552 should be stored in a tightly sealed container, protected from light. For short-term storage (days to weeks), a temperature of 2-8°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.

Q2: How should I store JTT-552 solutions?

Stock solutions of JTT-552 should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store solutions at -80°C, which has been shown to maintain stability for up to one year.[1]

Q3: I observed precipitation in my JTT-552 stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely. Before use, ensure the solution is clear. If precipitation persists, it may indicate that the solution is supersaturated, and preparing a fresh, lower concentration stock may be necessary.

Q4: My experimental results are inconsistent, and I suspect degradation of JTT-552. How can I troubleshoot this?

Inconsistent results can stem from compound degradation. To investigate this, consider the following:

  • Verify Storage Conditions: Ensure that both solid compound and solutions have been stored according to the recommendations.

  • Assess Solution Age: Use freshly prepared solutions whenever possible. It is recommended to prepare aqueous solutions for single use, especially if they are not buffered.

  • Perform a Purity Check: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your JTT-552 stock. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

  • Review Experimental Protocol: Ensure that the pH and temperature of your experimental buffers are within a range that does not promote hydrolysis or other degradation pathways.

The following workflow can help troubleshoot stability issues:

G Troubleshooting JTT-552 Stability Issues A Inconsistent Experimental Results B Check Storage Conditions (Solid & Solution) A->B C Improper Storage B->C No D Proper Storage B->D Yes M Discard Compound/Solution and Reorder/Resynthesize C->M E Assess Age of Solution D->E F Solution is Old E->F Yes G Solution is Fresh E->G No N Prepare Fresh Solution F->N H Perform Purity Analysis (e.g., HPLC) G->H I Degradation Confirmed H->I Yes J No Degradation H->J No I->M K Review Experimental Conditions (pH, Temperature) J->K L Harsh Conditions K->L Yes P Issue Likely Not Due to JTT-552 Stability K->P No O Optimize Protocol L->O

A flowchart for troubleshooting JTT-552 stability.

Data on JTT-552 Stability

While extensive public data on JTT-552 stability is limited, the following tables present illustrative data based on typical stability studies for small molecule inhibitors. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Illustrative Solid-State Stability of JTT-552

Storage ConditionTimepointPurity (%) by HPLCAppearance
25°C / 60% RH0 months99.8White crystalline solid
3 months99.5No change
6 months99.1No change
40°C / 75% RH (Accelerated)0 months99.8White crystalline solid
1 month98.2No change
3 months96.5Slight discoloration
6 months94.3Yellowish tint
5°C0 months99.8White crystalline solid
12 months99.7No change
-20°C0 months99.8White crystalline solid
24 months99.8No change

Table 2: Illustrative In-Solution Stability of JTT-552 (10 mM in DMSO)

Storage TemperatureTimepointPurity (%) by HPLC
25°C0 hours99.8
24 hours99.1
72 hours97.5
4°C0 days99.8
7 days99.5
14 days98.9
-20°C0 months99.8
3 months99.7
6 months99.6
-80°C0 months99.8
12 months99.8

Experimental Protocols

Protocol 1: Solid-State Stability Assessment of JTT-552

  • Sample Preparation: Place approximately 5-10 mg of solid JTT-552 into separate, sealed, light-protected vials for each storage condition and timepoint.

  • Storage: Store the vials under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C).

  • Timepoint Analysis: At each designated timepoint (e.g., 0, 1, 3, 6, 12, 24 months), remove one vial from each storage condition.

  • Sample Analysis:

    • Visually inspect the sample for any changes in appearance (color, crystallinity).

    • Prepare a solution of known concentration (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).

    • Analyze the solution by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

Protocol 2: Quantitative Analysis of JTT-552 by HPLC

This protocol provides a general method for the quantitative analysis of JTT-552. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Illustrative):

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 20% B

    • 19-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of JTT-552 (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a series of JTT-552 standards of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing JTT-552 in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of JTT-552 in the sample by comparing its peak area to the calibration curve.

JTT-552 Signaling Pathway

JTT-552 is an inhibitor of the Urate Transporter 1 (URAT1), which is primarily expressed in the apical membrane of proximal tubule cells in the kidneys. URAT1 plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, JTT-552 blocks this reabsorption, leading to increased excretion of uric acid in the urine and a reduction of uric acid levels in the blood.

G Mechanism of Action of JTT-552 cluster_0 Proximal Tubule Cell cluster_1 Glomerular Filtrate (Urine) cluster_2 Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Urine Uric Acid UricAcid_Urine->URAT1 Reabsorption Excretion Increased Uric Acid Excretion UricAcid_Urine->Excretion JTT552 JTT-552 JTT552->URAT1 Inhibition

JTT-552 inhibits the URAT1 transporter, increasing uric acid excretion.

References

Troubleshooting

preventing JTT-552 degradation in solution

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the proper handling and storage of JTT-552 in solution to minimize degradation and ensure experimental re...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and storage of JTT-552 in solution to minimize degradation and ensure experimental reproducibility. The following information is based on publicly available data and general knowledge of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing JTT-552 stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of JTT-552.

Q2: What are the recommended storage conditions for JTT-552?

A2: For optimal stability, JTT-552 in both solid and solution form should be stored under specific conditions.[1] Refer to the table below for a summary of recommended storage conditions.

Q3: How long can I store JTT-552 solutions?

A3: The stability of JTT-552 in solution depends on the storage temperature and solvent. For long-term storage (up to one year), it is recommended to store DMSO stock solutions at -80°C.[1] For short-term storage, solutions can be kept at 4°C for up to a week, though fresh solutions are always preferable to ensure maximal potency.[2] Avoid repeated freeze-thaw cycles.

Q4: I observed precipitation when diluting my JTT-552 DMSO stock in an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. To address this, consider the following:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent effects on your biological system.

  • Serial Dilutions: Perform initial serial dilutions in DMSO before the final dilution into your aqueous buffer.

  • Co-solvents: For in vivo studies, a co-solvent system may be necessary. A published formulation for a similar URAT1 inhibitor involved a mixture of DMSO, PEG300, Tween 80, and saline.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.

Q5: What are the potential degradation pathways for JTT-552 in solution?

A5: While specific degradation studies for JTT-552 are not publicly available, based on its chemical structure which contains a benzoyl amide and a benzoxazine moiety, potential degradation pathways may include:

  • Hydrolysis: The amide bond in the JTT-552 structure could be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into a carboxylic acid and an amine.[3][4][5]

  • Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light for extended periods.

  • Photodegradation: The benzophenone-like substructure suggests potential sensitivity to light. Exposure to UV or even ambient light over time could lead to degradation.[2][6]

Troubleshooting Guide: JTT-552 Instability in Solution

This guide provides a systematic approach to identifying and mitigating potential degradation of JTT-552 in your experiments.

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Troubleshooting_JTT552_Degradation cluster_start cluster_investigation Investigation cluster_action Corrective Actions cluster_resolution start Start: Inconsistent or unexpected experimental results check_storage 1. Verify Storage Conditions - Temperature? - Light exposure? - Age of solution? start->check_storage check_prep 2. Review Solution Preparation - Correct solvent? - Freshly prepared? - Visible precipitate? check_storage->check_prep optimize_storage Optimize Storage - Store at -80°C for long-term - Protect from light - Use smaller aliquots check_storage->optimize_storage Improper Storage check_assay 3. Assess Assay Conditions - pH of buffer? - Incubation time/temp? - Potential for oxidation? check_prep->check_assay prepare_fresh Prepare Fresh Solution - Use fresh, high-quality solvent - Aliquot and store properly check_prep->prepare_fresh Potential Preparation Issue modify_assay Modify Assay Protocol - Adjust buffer pH to neutral - Minimize light exposure - Include antioxidants (if compatible) check_assay->modify_assay Harsh Assay Conditions run_control Run Control Experiment - Compare fresh vs. old solution prepare_fresh->run_control optimize_storage->run_control modify_assay->run_control end Resolution: Reproducible results obtained run_control->end Successful Validation

Caption: Troubleshooting workflow for JTT-552 degradation.

Data Summary

ParameterRecommendationSource(s)
Solid (Powder) Storage
Long-term-20°C for up to 3 years[1]
Solution Storage (in DMSO)
Long-term-80°C for up to 1 year[1]
Short-term4°C for up to 1 week[2]
Handling
Freeze-Thaw CyclesAvoid repeated cyclesGeneral best practice
Light ExposureStore in the dark/use amber vials[7][8]

Experimental Protocols

Protocol 1: Preparation of JTT-552 Stock Solution
  • Materials:

    • JTT-552 powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the JTT-552 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of JTT-552 powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Stability Assessment of JTT-552 in Solution

This protocol provides a framework for evaluating the stability of JTT-552 under your specific experimental conditions.

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Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solution 1. Prepare JTT-552 Solution in desired solvent/buffer stress_temp 2a. Temperature Stress (e.g., 4°C, RT, 37°C) prep_solution->stress_temp stress_ph 2b. pH Stress (e.g., pH 5, 7, 9) prep_solution->stress_ph stress_light 2c. Light Stress (UV and/or ambient light) prep_solution->stress_light sampling 3. Collect Aliquots at various time points (e.g., 0h, 24h, 48h, 1 week) stress_temp->sampling stress_ph->sampling stress_light->sampling quantification 4. Quantify Remaining JTT-552 (e.g., HPLC-UV, LC-MS) sampling->quantification plot_data 5. Plot Concentration vs. Time quantification->plot_data determine_rate 6. Determine Degradation Rate plot_data->determine_rate

Caption: Workflow for assessing JTT-552 stability.

  • Objective: To determine the degradation rate of JTT-552 under various conditions.

  • Methodology:

    • Prepare a solution of JTT-552 in the solvent or buffer of interest at a known concentration.

    • Divide the solution into several amber vials for each condition to be tested (e.g., different temperatures, pH values, light exposure).

    • For light exposure testing, use clear vials and expose them to a controlled light source, while a control sample is wrapped in aluminum foil.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Immediately analyze the concentration of the remaining JTT-552 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the concentration of JTT-552 versus time for each condition to determine the degradation kinetics.

Signaling Pathway

JTT-552 is an inhibitor of the Urate Transporter 1 (URAT1), which is primarily expressed in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the blood. By inhibiting URAT1, JTT-552 blocks this reabsorption, leading to increased excretion of uric acid in the urine and a reduction of uric acid levels in the blood.[7][9][10]

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URAT1_Inhibition_Pathway cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) blood Blood urat1 URAT1 Transporter blood->urat1 Uric Acid Reabsorption cell_interior Cell Interior urat1->cell_interior excretion Increased Uric Acid Excretion urat1->excretion Blocked Reabsorption Leads To urine Urine uric_acid Uric Acid uric_acid->urat1 Transport jtt552 JTT-552 jtt552->urat1 Inhibition

Caption: Mechanism of action of JTT-552.

References

Optimization

Technical Support Center: JTT-552 In Vitro Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JTT-552 in in vitro experiments. Inconsistent results in cell-based assays can arise from variou...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JTT-552 in in vitro experiments. Inconsistent results in cell-based assays can arise from various factors, and this guide aims to help identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is JTT-552 and what is its primary in vitro mechanism of action?

A1: JTT-552 is a potent and selective inhibitor of the human urate transporter 1 (URAT1), also known as solute carrier family 22 member 12 (SLC22A12).[1][2][3] Its primary mechanism of action in vitro is the blockage of URAT1-mediated uric acid uptake into cells. URAT1 is an anion exchanger primarily expressed on the apical membrane of renal proximal tubule cells, where it plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][5][6][7][8][9] By inhibiting this transporter, JTT-552 reduces the intracellular concentration of uric acid in URAT1-expressing cells.

Q2: I am observing high variability between my replicate wells in a URAT1 inhibition assay. What are the potential causes?

A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major contributor to variability. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media concentration and affecting cell health and transporter activity. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents can lead to significant well-to-well differences. Ensure pipettes are calibrated and use proper pipetting techniques.

  • Cell Health and Viability: Using cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase can lead to inconsistent results.

Q3: My IC50 value for JTT-552 is different from previously reported values. Why might this be the case?

A3: Discrepancies in IC50 values between different studies can be attributed to several factors, highlighting the importance of standardized experimental conditions. The table below summarizes reported IC50 values for various URAT1 inhibitors, which demonstrates the typical range of potencies observed.

CompoundReported IC50 (µM)Cell LineAssay Type
JTT-552Data not publicly available in detail--
Benzbromarone0.22 - 0.84HEK293Uric Acid Uptake
Lesinurad~7.2HEK293Uric Acid Uptake
Probenecid~31.1HEK293Uric Acid Uptake

Potential reasons for differing IC50 values include:

  • Cell Line and Transporter Expression Levels: The specific clone of HEK293 cells used and the expression level of the transfected URAT1 can significantly impact inhibitor potency.

  • Assay Protocol Differences: Variations in incubation times, substrate (uric acid) concentration, and the use of radiolabeled vs. non-radiolabeled detection methods can all influence the calculated IC50.

  • Compound Purity and Handling: The purity of the JTT-552 compound and its handling (e.g., storage, solvent) can affect its activity.

  • Data Analysis Methods: Different curve-fitting algorithms and statistical analyses can yield slightly different IC50 values.

Q4: What are the key considerations for preparing JTT-552 for in vitro assays?

A4: JTT-552 is typically supplied as a powder and requires dissolution in a suitable solvent, most commonly DMSO, to create a stock solution.[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. When preparing working solutions, it is recommended to perform serial dilutions in the assay buffer or cell culture medium.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during in vitro experiments with JTT-552.

Issue 1: Low or No Inhibition of Uric Acid Uptake

Possible Cause Troubleshooting Step
Low URAT1 Expression/Function - Verify URAT1 expression in your cell line using techniques like Western blot or qPCR. - Ensure proper localization of URAT1 to the plasma membrane via immunofluorescence.
Inactive JTT-552 Compound - Confirm the purity and integrity of your JTT-552 stock. - Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C).
Suboptimal Assay Conditions - Optimize the uric acid concentration used in the assay. - Ensure the incubation time is appropriate to achieve a sufficient signal window.
Incorrect Assay Setup - Double-check all reagent concentrations and volumes. - Include a known URAT1 inhibitor (e.g., benzbromarone) as a positive control.

Issue 2: High Background Signal in Control Wells

Possible Cause Troubleshooting Step
Non-specific Uric Acid Uptake - Use a parental cell line (not expressing URAT1) as a negative control to determine the level of non-transporter-mediated uptake.
Cellular Stress or Death - Assess cell viability using a trypan blue exclusion assay or similar method. - Ensure that the assay conditions (e.g., buffer composition, pH) are not causing cellular stress.
Detection Method Interference - If using a colorimetric or fluorometric assay, check for interference from the compound or media components at the measurement wavelength.

Issue 3: Inconsistent Dose-Response Curve

Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - Check the solubility of JTT-552 in your assay medium.
Pipetting Inaccuracy - Use calibrated pipettes and ensure proper mixing at each dilution step.
Cell Plating Non-uniformity - Follow best practices for cell seeding to ensure a monolayer of consistent density.

Experimental Protocols

1. Non-Radioactive Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells

This protocol is adapted from a method for assessing URAT1 inhibitor activity using a non-isotopic approach.[10][11][12]

Materials:

  • HEK293 cells stably expressing human URAT1 (URAT1-HEK293)

  • Parental HEK293 cells (negative control)

  • 24-well plates

  • Krebs-Ringer buffer (pH 7.4)

  • Uric acid solution (in Krebs-Ringer buffer)

  • JTT-552 and other test compounds

  • Cell lysis buffer

  • Commercial uric acid assay kit (colorimetric or fluorometric)

  • BCA protein assay kit

Procedure:

  • Seed URAT1-HEK293 and parental HEK293 cells in 24-well plates and grow to ~80-90% confluency.

  • Wash the cells twice with pre-warmed Krebs-Ringer buffer.

  • Pre-incubate the cells with various concentrations of JTT-552 (or vehicle control) in Krebs-Ringer buffer for 15-30 minutes at 37°C.

  • Initiate uric acid uptake by adding a uric acid solution (e.g., 100 µM final concentration) to each well and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's instructions.

  • Measure the total protein concentration in each lysate using a BCA assay for normalization.

  • Calculate the URAT1-specific uric acid uptake by subtracting the uptake in parental HEK293 cells from that in URAT1-HEK293 cells.

  • Plot the normalized uric acid uptake against the concentration of JTT-552 to determine the IC50 value.

2. [¹⁴C]-Uric Acid Uptake Assay in URAT1-Expressing HEK293 Cells

This protocol describes a common method for measuring URAT1 activity using a radiolabeled substrate.

Materials:

  • URAT1-HEK293 and parental HEK293 cells

  • 24-well plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [¹⁴C]-Uric acid

  • Unlabeled uric acid

  • JTT-552 and other test compounds

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells in 24-well plates to near confluency.

  • Wash the cell monolayers twice with pre-warmed uptake buffer.

  • Pre-incubate the cells with JTT-552 or vehicle in uptake buffer for 10-20 minutes at 37°C.

  • Start the uptake by adding uptake buffer containing a mixture of [¹⁴C]-uric acid and unlabeled uric acid (e.g., 50 µM final concentration) to each well.

  • Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Stop the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold uptake buffer.

  • Solubilize the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein content of parallel wells for normalization.

  • Calculate the rate of uric acid uptake and determine the inhibitory effect of JTT-552.

Visualizations

URAT1_Signaling_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Urate URAT1 URAT1 (SLC22A12) Urate_Lumen->URAT1 Reabsorption Anion_Lumen Anion (e.g., lactate) URAT1->Anion_Lumen Exchange Urate_Intra Intracellular Urate URAT1->Urate_Intra GLUT9 GLUT9 (SLC2A9) Urate_Intra->GLUT9 Redox Altered Redox Homeostasis Urate_Intra->Redox Modulation of Anion_Intra Intracellular Anion Anion_Intra->URAT1 Urate_Blood Urate GLUT9->Urate_Blood Efflux JTT552 JTT-552 JTT552->URAT1 Inhibition

Caption: Signaling pathway of URAT1-mediated urate transport and its inhibition by JTT-552.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Seed URAT1-expressing HEK293 cells A2 Culture to ~80-90% confluency A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Pre-incubate with JTT-552 B1->B2 B3 Add Uric Acid (labeled or unlabeled) B2->B3 B4 Incubate for defined time B3->B4 B5 Wash cells to terminate uptake B4->B5 C1 Lyse cells B5->C1 C2 Measure intracellular uric acid C1->C2 C3 Normalize to protein content C2->C3 C4 Calculate IC50 C3->C4 Troubleshooting_Logic Start Inconsistent In Vitro Results Q1 High variability between replicates? Start->Q1 A1 Check: - Cell seeding consistency - Pipetting technique - Edge effects Q1->A1 Yes Q2 IC50 value out of range? Q1->Q2 No A2 Verify: - URAT1 expression level - Assay parameters (e.g., substrate conc.) - Compound integrity Q2->A2 Yes Q3 Low signal window? Q2->Q3 No A3 Optimize: - Incubation time - Cell density - Detection sensitivity Q3->A3 Yes

References

Troubleshooting

Technical Support Center: JTT-552 Efficacy in Animal Models

Welcome to the technical support center for JTT-552, a selective URAT1 inhibitor for the potential treatment of hyperuricemia. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JTT-552, a selective URAT1 inhibitor for the potential treatment of hyperuricemia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when evaluating the efficacy of JTT-552 in animal models.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your in vivo experiments with JTT-552.

Issue 1: Suboptimal Reduction in Serum Uric Acid Levels

Question: We are administering JTT-552 to our hyperuricemic mouse model, but we are not observing the expected decrease in serum uric acid (sUA) levels. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to a less-than-optimal response to JTT-552 in animal models. Here is a step-by-step troubleshooting guide:

  • Animal Model Selection:

    • URAT1 Homology: JTT-552 is an inhibitor of human URAT1 (hURAT1). Standard wild-type rodent models may not exhibit a robust response due to differences in the URAT1 transporter. Consider using a humanized animal model, such as hURAT1 transgenic mice , for more translatable results.

    • Hyperuricemia Induction: The method of inducing hyperuricemia is critical. Commonly used and effective models include:

      • Potassium Oxonate-Induced Hyperuricemia: Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is absent in humans). This is a widely used model to mimic hyperuricemia.

      • Diet-Induced Hyperuricemia: A purine-rich diet can also be used to elevate sUA levels.

      • Genetic Models: Uricase knockout mice provide a more chronic model of hyperuricemia.

  • Formulation and Administration:

    • Solubility: JTT-552 is a sparingly soluble compound. Ensure proper solubilization for effective administration. A common formulation for in vivo studies involves a vehicle of DMSO, PEG300, and Tween 80 in saline or PBS.[1]

    • Route of Administration: Oral gavage is a common route for administering JTT-552. Ensure proper technique to guarantee the full dose is delivered.

    • Dose and Frequency: The dose of JTT-552 may need to be optimized for your specific animal model and the severity of hyperuricemia. A dose-response study is highly recommended to determine the optimal dose for your experimental conditions.

  • Experimental Protocol:

    • Timing of Blood Collection: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of JTT-552 in your model. Blood samples should be collected at various time points post-administration to capture the peak and duration of action.

    • Baseline Measurements: Ensure that baseline sUA levels are consistently elevated and stable before initiating treatment with JTT-552.

Issue 2: High Variability in Efficacy Data

Question: We are observing significant variability in the serum uric acid lowering effect of JTT-552 between individual animals in the same treatment group. How can we reduce this variability?

Answer:

High variability can obscure the true efficacy of a compound. Here are some strategies to minimize it:

  • Animal Husbandry:

    • Acclimatization: Allow sufficient time for animals to acclimate to the facility and housing conditions before starting the experiment.

    • Stress Reduction: Minimize stress from handling, noise, and light cycles, as stress can influence physiological parameters.

  • Dosing Accuracy:

    • Precise Dosing: Ensure accurate calculation of the dose based on individual animal body weights. Use calibrated equipment for administration.

    • Homogenous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.

  • Experimental Design:

    • Randomization: Randomize animals into treatment groups to avoid any bias.

    • Blinding: Whenever possible, blind the personnel who are administering the treatment and analyzing the samples to prevent unconscious bias.

    • Sufficient Sample Size: A power analysis can help determine the appropriate number of animals per group to achieve statistically significant results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JTT-552?

A1: JTT-552 is a selective inhibitor of the urate transporter 1 (URAT1).[2][3] URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, JTT-552 increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Q2: What is a suitable in vivo formulation for JTT-552?

A2: A common vehicle for preparing JTT-552 for oral administration in animal studies is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and Saline or Phosphate-Buffered Saline (PBS).[1] A typical preparation might involve dissolving the compound in a small amount of DMSO, followed by the addition of PEG300, Tween 80, and finally the aqueous component.[1] The final concentration of DMSO should be kept low to avoid toxicity.[1]

Q3: What are the key considerations when designing a study to evaluate JTT-552 efficacy?

A3:

  • Animal Model: Select a hyperuricemic model that is relevant to the mechanism of JTT-552, preferably a model with humanized URAT1.

  • Dose-Response: Conduct a dose-finding study to identify the optimal therapeutic dose.

  • Pharmacokinetics: Characterize the pharmacokinetic profile of JTT-552 in your chosen model to inform the dosing regimen and sampling times.

  • Control Groups: Include appropriate control groups, such as a vehicle control and a positive control (e.g., another known URAT1 inhibitor like benzbromarone).

  • Endpoints: The primary endpoint is typically the reduction in serum uric acid levels. Secondary endpoints could include measuring uric acid excretion in the urine and assessing any potential off-target effects.

Data Presentation

Table 1: Example Formulation for In Vivo Studies

ComponentExample PercentagePurpose
JTT-552Varies (e.g., 1-10 mg/kg)Active Pharmaceutical Ingredient
DMSO<10%Solubilizing agent
PEG300~30-40%Co-solvent and vehicle
Tween 80~5-10%Surfactant to improve solubility and stability
Saline/PBSq.s. to 100%Vehicle

Note: This is an example formulation and may require optimization for your specific experimental needs.[1]

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction Agent: Prepare a suspension of potassium oxonate in 0.5% carboxymethylcellulose (CMC) solution.

  • Administration: Administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal injection or oral gavage one hour before the administration of JTT-552 or vehicle.

  • Confirmation: Collect blood samples to confirm the elevation of serum uric acid levels.

Protocol 2: Evaluation of JTT-552 Efficacy in Hyperuricemic Mice

  • Groups:

    • Group 1: Vehicle control

    • Group 2: JTT-552 (low dose)

    • Group 3: JTT-552 (mid dose)

    • Group 4: JTT-552 (high dose)

    • Group 5: Positive control (e.g., benzbromarone)

  • Treatment: Administer JTT-552 or control substances orally once daily for a specified period (e.g., 7-14 days).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours post-final dose) via tail vein or retro-orbital sinus.

  • Serum Analysis: Separate serum and measure uric acid levels using a commercially available kit.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

Visualizations

G URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid in Blood URAT1->Uric_Acid_Blood Increased_Excretion Increased Uric Acid Excretion Uric_Acid_Urine Uric Acid in Urine Uric_Acid_Urine->URAT1 Reabsorption Reduced_sUA Reduced Serum Uric Acid JTT552 JTT-552 JTT552->URAT1 Inhibits

Caption: Mechanism of action of JTT-552.

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize induce Induce Hyperuricemia (e.g., Potassium Oxonate) acclimatize->induce baseline Baseline Blood Sample induce->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer JTT-552 or Vehicle/Control randomize->treat blood_collection Serial Blood Collection treat->blood_collection analyze Analyze Serum Uric Acid blood_collection->analyze end End analyze->end

Caption: General experimental workflow.

G troubleshooting Suboptimal Efficacy Animal Model Mismatch Formulation/Dosing Issue Inappropriate Protocol solutions Solutions Use hURAT1 Transgenic Model Optimize Formulation & Dose Refine Experimental Protocol troubleshooting:f0->solutions:f0 troubleshooting:f1->solutions:f1 troubleshooting:f2->solutions:f2

Caption: Troubleshooting logic for suboptimal efficacy.

References

Optimization

Technical Support Center: Investigating Potential Off-Target Effects of JTT-552

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance for researchers utilizing JTT-552, a URAT1 inhibitor for hyperuricemia research. While JTT-552 is designed t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing JTT-552, a URAT1 inhibitor for hyperuricemia research. While JTT-552 is designed to be a selective inhibitor of the uric acid transporter 1 (URAT1), it is crucial to consider and investigate potential off-target effects to ensure the validity and accuracy of experimental results. This guide offers troubleshooting protocols and answers to frequently asked questions to help you identify and mitigate potential unintended interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a URAT1 inhibitor like JTT-552?

A: Off-target effects are unintended interactions of a small molecule, such as JTT-552, with proteins or other biomolecules that are not the primary target (URAT1). These interactions can lead to unforeseen biological consequences, confounding experimental data and potentially leading to toxicity. For the class of URAT1 inhibitors, off-target effects have been a concern, with older compounds showing liabilities such as liver and kidney toxicities. Therefore, careful evaluation of potential off-target activities of newer agents like JTT-552 is a critical aspect of preclinical research.

Q2: My cells are showing an unexpected phenotype after JTT-552 treatment that doesn't seem related to URAT1 inhibition. What should I do?

A: Unexpected phenotypes are a primary indicator of potential off-target effects. The first step is to confirm that the observed effect is dose-dependent and correlates with the expected IC50 for URAT1 inhibition. If the phenotype only manifests at high concentrations, it is more likely to be an off-target effect. We recommend a series of validation experiments as outlined in our troubleshooting guides to dissect the on-target versus off-target nature of the observed phenotype.

Q3: How can I proactively assess the selectivity of my batch of JTT-552?

A: Proactively profiling the selectivity of your compound is a good laboratory practice. Several methods can be employed, ranging from computational predictions to broad-spectrum experimental screening. Techniques like affinity chromatography-mass spectrometry, protein microarrays, or cell-based screening panels can provide a comprehensive overview of the potential off-target interactions of JTT-552. For a more targeted approach, you can test JTT-552 against other transporters or enzymes that are known to be affected by other uricosuric agents.

Q4: Are there known off-targets for the URAT1 inhibitor class of compounds that I should be aware of?

A: Yes, some older URAT1 inhibitors have been reported to interact with other transporters and cellular proteins. For instance, sulfinpyrazone is known to inhibit MRP4 and prostaglandin synthesis. While newer URAT1 inhibitors are designed for higher selectivity, it is prudent to consider these historical off-targets in your investigations if you observe anomalous results.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Reduced Viability

Possible Cause: The observed toxicity may be a result of JTT-552 interacting with an off-target protein that is critical for cell survival or proliferation.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome
1. Dose-Response Analysis Treat cells with a broad range of JTT-552 concentrations (e.g., from 0.1x to 100x of the reported IC50 for URAT1). Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).On-target effects should correlate with the known IC50 of JTT-552 for URAT1. Off-target toxicity will likely appear at significantly higher concentrations.
2. Time-Course Experiment Treat cells with a fixed, non-toxic concentration of JTT-552 and measure viability at multiple time points (e.g., 6, 12, 24, 48 hours).This will help distinguish between acute and chronic toxicity, which can provide clues about the underlying mechanism.
3. Control Compound Comparison If available, treat cells with a structurally different URAT1 inhibitor.If the toxicity is not observed with another URAT1 inhibitor, it is more likely an off-target effect specific to the chemical scaffold of JTT-552.
4. Rescue Experiment If a specific off-target is suspected, overexpress this protein and assess if it mitigates the toxicity of JTT-552.A successful rescue would provide strong evidence for that specific off-target interaction.
Issue 2: Inconsistent or Unexpected Changes in Gene or Protein Expression

Possible Cause: JTT-552 may be modulating signaling pathways independent of URAT1 inhibition, leading to altered gene or protein expression profiles.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome
1. Transcriptomic/Proteomic Profiling Perform RNA-sequencing or proteomic analysis on cells treated with JTT-552 versus a vehicle control.Identify differentially expressed genes or proteins. Pathway analysis can reveal unexpected signaling cascades being affected.
2. Target Engagement Assay Use a technique like a cellular thermal shift assay (CETSA) to confirm that JTT-552 is engaging with URAT1 at the concentrations used in your experiments.This will help confirm that the compound is reaching its intended target in the cellular context.
3. Secondary Messenger Assays Based on pathway analysis from Step 1, perform targeted assays for key secondary messengers (e.g., cAMP, Ca2+) or phosphorylation events.This can validate the predicted off-target pathway modulation.
4. Use of a "Negative Control" Cell Line If possible, use a cell line that does not express URAT1.If the gene/protein expression changes are still observed in the absence of the primary target, this strongly points to an off-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that JTT-552 binds to its intended target, URAT1, in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either JTT-552 or a vehicle control for a specified time.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble URAT1 protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: The JTT-552-treated samples should show a higher amount of soluble URAT1 protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Protocol 2: Affinity-Based Protein Profiling for Off-Target Identification

Objective: To identify potential off-target proteins of JTT-552.

Methodology:

  • Probe Synthesis: Synthesize a derivative of JTT-552 that can be immobilized on a solid support (e.g., beads) without compromising its activity.

  • Cell Lysate Incubation: Incubate the immobilized JTT-552 with a cell lysate.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to the immobilized JTT-552.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified potential off-targets using orthogonal assays, such as Western blotting or functional assays.

Visualizing Experimental Logic and Pathways

To aid in troubleshooting and understanding the potential signaling effects, the following diagrams are provided.

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse HighConc Effect only at High Concentration? DoseResponse->HighConc OffTarget Likely Off-Target Effect HighConc->OffTarget Yes OnTarget Potential On-Target Effect HighConc->OnTarget No Validate Validate with Structurally Different URAT1 Inhibitor OnTarget->Validate PhenotypeReproduced Phenotype Reproduced? Validate->PhenotypeReproduced DefinitiveOnTarget Confirmed On-Target Effect PhenotypeReproduced->DefinitiveOnTarget Yes DefinitiveOffTarget Confirmed Off-Target Effect PhenotypeReproduced->DefinitiveOffTarget No

Caption: Troubleshooting logic for an unexpected phenotype.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways JTT552 JTT-552 URAT1 URAT1 JTT552->URAT1 OffTargetX Off-Target Protein X (e.g., another transporter) JTT552->OffTargetX OffTargetY Off-Target Enzyme Y JTT552->OffTargetY UricAcid Uric Acid Reabsorption URAT1->UricAcid Inhibits SerumUrate Serum Urate Levels UricAcid->SerumUrate Decreases PathwayA Signaling Pathway A OffTargetX->PathwayA GeneExpression Altered Gene Expression PathwayA->GeneExpression PathwayB Metabolic Pathway B OffTargetY->PathwayB CellViability Decreased Cell Viability PathwayB->CellViability

Caption: On-target vs. potential off-target pathways of JTT-552.

Troubleshooting

Technical Support Center: JTT-552 Cytotoxicity Assessment in Cell Lines

Disclaimer: There is currently limited publicly available information specifically detailing the cytotoxicity of JTT-552 in various cell lines. This technical support center provides generalized guidance for researchers...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available information specifically detailing the cytotoxicity of JTT-552 in various cell lines. This technical support center provides generalized guidance for researchers and scientists based on standard cytotoxicity testing protocols and information available for other URAT1 inhibitors. The provided experimental protocols and troubleshooting advice are intended as a starting point for your own validated, in-house procedures.

Frequently Asked Questions (FAQs)

Q1: What is JTT-552 and what is its primary mechanism of action?

JTT-552 is identified as a URAT1 (Urate Transporter 1) inhibitor.[1] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid, and its inhibition is a therapeutic strategy for treating hyperuricemia (high levels of uric acid in the blood), a condition that can lead to gout.[2]

Q2: Is there any known cytotoxicity associated with JTT-552 or other URAT1 inhibitors?

Q3: What factors should I consider before starting a cytotoxicity assessment of JTT-552?

Before initiating cytotoxicity studies, consider the following:

  • Cell Line Selection: Choose cell lines relevant to your research question. If you are investigating potential off-target effects, you might include liver cell lines (e.g., HepG2), kidney cell lines (e.g., HK-2), and a panel of cancer cell lines.

  • Compound Purity and Solvent: Ensure the purity of your JTT-552 sample. The choice of solvent (e.g., DMSO) and its final concentration in the cell culture medium should be tested to ensure it does not contribute to cytotoxicity. A vehicle control (medium with solvent only) is essential.

  • Assay Selection: Different cytotoxicity assays measure different cellular endpoints. It is recommended to use at least two different methods to obtain a comprehensive understanding of the compound's effect.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect?

A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform cell counting at different time points using a method that distinguishes viable from non-viable cells (e.g., trypan blue exclusion assay). A cytotoxic compound will lead to a decrease in the number of viable cells, whereas a cytostatic compound will result in a plateau in cell number compared to the untreated control.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity experiments.

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting errors during reagent additionCalibrate and use appropriate pipettes for the volumes being dispensed. Change pipette tips between different compound concentrations.
Inconsistent results between experiments Variation in cell passage number or healthUse cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.
Contamination (bacterial, fungal, or mycoplasma)Regularly test cell cultures for contamination. Practice good aseptic technique.
Unexpectedly high cytotoxicity at low concentrations Compound instability or precipitation in mediaVisually inspect the media for any precipitation after adding JTT-552. Prepare fresh stock solutions for each experiment. Consider the solubility of the compound in your culture medium.
Contaminated compoundVerify the purity of your JTT-552 sample.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) Assays measure different biological endpointsUnderstand the mechanism of each assay. An MTT assay measures metabolic activity, which can be affected without immediate cell death. An LDH assay measures membrane integrity. Combining assays that assess different parameters (e.g., apoptosis, necrosis, metabolic activity) provides a more complete picture.

Experimental Protocols

General Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • JTT-552

  • Appropriate cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of JTT-552 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of JTT-552. Include a vehicle control (medium with the same concentration of solvent used to dissolve JTT-552) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for JTT-552 Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Select & Culture Relevant Cell Lines C Seed Cells in 96-well Plates A->C B Prepare JTT-552 Stock & Working Solutions D Treat Cells with JTT-552 Dilutions B->D C->D E Incubate for Defined Periods D->E F Perform Cytotoxicity Assays (e.g., MTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability & Determine IC50 G->H

Caption: A generalized workflow for assessing the in vitro cytotoxicity of JTT-552.

Hypothetical Signaling Pathway for URAT1-Related Cytotoxicity

Note: This is a hypothetical pathway illustrating how inhibition of a transporter like URAT1 could potentially lead to cytotoxicity through off-target effects or disruption of cellular homeostasis. The actual signaling pathway for JTT-552-induced cytotoxicity, if any, is unknown.

G Hypothetical URAT1 Inhibition-Mediated Cytotoxicity cluster_cell Cell Membrane URAT1 URAT1 UricAcid Uric Acid Reabsorption URAT1->UricAcid Decreases JTT552 JTT-552 JTT552->URAT1 Inhibits ROS Increased Intracellular ROS JTT552->ROS Potential Off-Target Effect (Hypothetical) Stress Oxidative Stress ROS->Stress Mito Mitochondrial Dysfunction Stress->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: A hypothetical model of how URAT1 inhibition might lead to cytotoxicity.

References

Optimization

long-term stability of JTT-552 stock solutions

This technical support center provides guidance on the long-term stability of JTT-552 stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of JTT-552 stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid JTT-552?

Solid JTT-552 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is advised to store the compound at -20°C.[1]

2. What is the recommended solvent for preparing JTT-552 stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing stock solutions of JTT-552.

3. What are the recommended storage conditions for JTT-552 stock solutions?

For short-term storage (days to weeks), JTT-552 stock solutions can be stored at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

4. What is the expected shelf-life of JTT-552?

When stored correctly as a solid, JTT-552 is expected to have a shelf-life of over two years.[1] Stock solutions in a suitable solvent are generally stable for at least one year when stored at -80°C.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage at -20°C - The concentration of the stock solution may be too high. - The solvent may not be completely anhydrous.- Gently warm the solution to 37°C to redissolve the precipitate. - If precipitation persists, consider preparing a fresh, lower concentration stock solution. - Use high-purity, anhydrous DMSO for preparing stock solutions.
Discoloration of the stock solution - Potential degradation of the compound due to exposure to light or improper storage.- Discard the discolored solution. - Prepare a fresh stock solution, ensuring minimal exposure to light. - Store the new stock solution protected from light (e.g., in an amber vial or a vial wrapped in foil).
Loss of biological activity in experiments - Degradation of the compound in the stock solution due to multiple freeze-thaw cycles or prolonged storage at room temperature. - Instability in the final assay medium.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Minimize the time the stock solution spends at room temperature. - Perform a vehicle control to ensure the solvent is not affecting the assay. - If possible, perform a quality control check of the compound's activity.

Data on JTT-552 Stock Solution Stability

Form Solvent Storage Temperature Duration Source
SolidN/A0-4°CShort-term (days to weeks)[1]
SolidN/A-20°CLong-term (months to years)[1]
Stock SolutionDMSO0-4°CShort-term (days to weeks)[1]
Stock SolutionDMSO-20°CLong-term (months)[1]
Stock SolutionIn solvent-80°C1 year[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM JTT-552 Stock Solution in DMSO

Materials:

  • JTT-552 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Equilibrate the vial of solid JTT-552 to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of JTT-552 to prepare the desired volume of a 10 mM stock solution (Molecular Weight of JTT-552: 289.72 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 2.8972 mg of JTT-552.

  • Carefully transfer the weighed JTT-552 powder into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the JTT-552 is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, place the aliquots at -20°C or -80°C. For short-term use, store at 4°C.

Visualizations

JTT552_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_troubleshoot Troubleshooting start Start: Weigh JTT-552 Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot short_term Short-Term Storage (0-4°C) aliquot->short_term Days/Weeks long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term Months/Years dilute Prepare Working Dilution short_term->dilute thaw Thaw Aliquot long_term->thaw check_precipitate Precipitate? long_term->check_precipitate thaw->dilute experiment Perform Experiment dilute->experiment check_activity Loss of Activity? experiment->check_activity

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to JTT-552 and Probenecid for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of JTT-552 and the established uricosuric agent, probenecid, with a focus on their in vivo effects relevant to hy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of JTT-552 and the established uricosuric agent, probenecid, with a focus on their in vivo effects relevant to hyperuricemia research. While both compounds target uric acid reabsorption in the kidneys, a direct quantitative comparison of their in vivo performance is currently challenging due to the limited availability of public data for JTT-552.

Executive Summary

JTT-552 is identified as a selective inhibitor of the uric acid transporter 1 (URAT1) with potential for the treatment of hyperuricemia. Probenecid, a long-standing therapeutic for gout and hyperuricemia, also exerts its effects by inhibiting renal transporters, including URAT1, as well as organic anion transporters (OAT1 and OAT3). This guide presents available in vivo data for probenecid and outlines the known mechanisms of action for both compounds.

Data Presentation: In Vivo Efficacy of Probenecid

Quantitative in vivo data for JTT-552 is not publicly available at this time. The following table summarizes representative data for probenecid's effect on serum uric acid levels in a potassium oxonate-induced hyperuricemia mouse model.

Treatment GroupDosageSerum Uric Acid (mg/dL)Percent Reduction vs. Hyperuricemic Control
Normal ControlVehicle~1.5N/A
Hyperuricemic ControlPotassium Oxonate~4.5N/A
Probenecid100 mg/kg~2.5~44%

Note: The data presented are approximations derived from published studies and are intended for comparative purposes only. Actual results may vary based on experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for inducing hyperuricemia in mice and assessing the efficacy of uricosuric agents, based on commonly cited methodologies.

Potassium Oxonate-Induced Hyperuricemia Model in Mice

  • Animal Model: Male Kunming mice (or a similar strain) are typically used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.

  • Induction of Hyperuricemia:

    • A solution of potassium oxonate is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Mice are administered potassium oxonate (typically 250-300 mg/kg) via intraperitoneal injection or oral gavage to inhibit uricase, the enzyme that breaks down uric acid in most mammals.

    • This administration is usually performed 1 hour before the administration of the test compounds.

  • Drug Administration:

    • Probenecid or the test compound (JTT-552) is dissolved or suspended in an appropriate vehicle.

    • The compound is administered to the animals, typically via oral gavage, at the desired doses. A vehicle control group receives the vehicle alone.

  • Sample Collection:

    • Blood samples are collected at a specified time point after drug administration (e.g., 1-2 hours). Blood is often collected via retro-orbital puncture or cardiac puncture under anesthesia.

    • Serum is separated by centrifugation.

  • Biochemical Analysis:

    • Serum uric acid levels are measured using a commercial uric acid assay kit according to the manufacturer's instructions.

Mechanism of Action and Signaling Pathways

Both JTT-552 and probenecid target the renal transport of uric acid to increase its excretion.

JTT-552: JTT-552 is described as a selective inhibitor of URAT1.[1][2] URAT1 is a key transporter located on the apical membrane of proximal tubule cells in the kidney, responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, JTT-552 is expected to block this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

Probenecid: Probenecid has a broader mechanism of action. It is a well-established inhibitor of URAT1, which is the primary mechanism for its uricosuric effect.[3] In addition to URAT1, probenecid also inhibits organic anion transporters OAT1 and OAT3, which are located on the basolateral membrane of the proximal tubule cells.[3] The inhibition of these transporters can affect the secretion of other organic acids and drugs, a property that has been utilized to increase the plasma concentration of certain antibiotics like penicillin.

Below are diagrams illustrating the targeted signaling pathways.

G cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Blood Bloodstream URAT1->Blood Urine Glomerular Filtrate (Urine) Urine->URAT1 Uric Acid Reabsorption JTT552 JTT-552 JTT552->URAT1 Inhibits

Mechanism of Action of JTT-552

G cluster_1 Renal Proximal Tubule Cell URAT1 URAT1 Blood Bloodstream URAT1->Blood OAT1_OAT3 OAT1/OAT3 Blood->OAT1_OAT3 Organic Anion Uptake Urine Glomerular Filtrate (Urine) Urine->URAT1 Uric Acid Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1_OAT3 Inhibits

Mechanism of Action of Probenecid

Conclusion

Both JTT-552 and probenecid are valuable tools for studying hyperuricemia and the role of renal urate transport in vivo. JTT-552 offers potential as a more selective URAT1 inhibitor, which could be advantageous for dissecting the specific role of this transporter. However, the current lack of publicly available in vivo performance data for JTT-552 necessitates reliance on established compounds like probenecid for quantitative studies. As research progresses and more data on JTT-552 becomes available, a more direct and detailed comparison will be possible, further advancing our understanding of hyperuricemia and the development of novel therapeutics.

References

Comparative

Comparative Analysis of JTT-552 and Lesinurad: A Review of Available Data

A comprehensive comparative analysis of JTT-552 and lesinurad, two selective uric acid reabsorption inhibitors, is currently hampered by the limited publicly available clinical data for JTT-552. While lesinurad has under...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of JTT-552 and lesinurad, two selective uric acid reabsorption inhibitors, is currently hampered by the limited publicly available clinical data for JTT-552. While lesinurad has undergone extensive clinical evaluation, leading to its approval and subsequent marketing, JTT-552 remains a less characterized agent in the public domain.

This guide provides a detailed overview of the available information for both compounds, highlighting the existing knowledge on lesinurad and the current data gap for JTT-552.

Mechanism of Action

Both JTT-552 and lesinurad are classified as uricosurics, drugs that increase the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels. They achieve this by inhibiting the function of uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.

Lesinurad: In addition to its potent inhibition of URAT1, lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][2][3] This dual-inhibitory action contributes to its efficacy in lowering sUA.

Signaling Pathway of Uric Acid Reabsorption Inhibition

cluster_proximal_tubule Renal Proximal Tubule Cell Lumen Lumen Blood Blood URAT1 URAT1 UricAcid_Cell Uric Acid URAT1->UricAcid_Cell OAT4 OAT4 OAT4->UricAcid_Cell UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption UricAcid_Cell->Blood -> Circulation JTT_552 JTT-552 JTT_552->URAT1 Inhibits Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: Mechanism of action of JTT-552 and lesinurad on uric acid transporters in the kidney.

Clinical Efficacy and Safety

A significant disparity in the availability of clinical trial data exists between lesinurad and JTT-552.

Lesinurad

Lesinurad has been the subject of multiple Phase III clinical trials, including the CLEAR 1, CLEAR 2, and CRYSTAL studies.[5][6][7] These trials have provided a robust dataset on its efficacy and safety, primarily when used in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat.

Efficacy:

  • sUA Reduction: In combination with an XOI, lesinurad (at the approved dose of 200 mg) has demonstrated a statistically significant increase in the proportion of patients achieving target sUA levels (<6.0 mg/dL or <5.0 mg/dL) compared to XOI monotherapy.[5][6]

  • Tophus Resolution: In patients with tophaceous gout, the combination of lesinurad and febuxostat resulted in a greater reduction in the size of tophi compared to febuxostat alone.[8]

Safety:

  • Renal Events: An increase in serum creatinine levels has been observed with lesinurad treatment, particularly at higher doses (400 mg) and when used as monotherapy.[3][9] The risk of renal-related adverse events, including kidney stones, necessitates its use in combination with an XOI and adequate hydration.[6]

  • General Tolerability: When used at the 200 mg dose in combination with an XOI, the adverse event profile of lesinurad was generally comparable to that of the XOI alone, with the exception of the increased incidence of reversible serum creatinine elevations.[5][6]

Quantitative Data from Lesinurad Clinical Trials:

Efficacy EndpointLesinurad 200 mg + XOIPlacebo + XOIStudy
Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6 54.2%27.9%CLEAR 1[10]
~2-2.5 fold increase-CLEAR 1 & 2[5]
Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6 Significantly higherLowerCRYSTAL[6]
Mean Percentage Reduction in Target Tophi Area at Month 12 50.1%28.3%CRYSTAL[8]
Safety Endpoint (Incidence)Lesinurad 200 mg + AllopurinolAllopurinol AloneStudy
Renal-Related Adverse Events Comparable-CLEAR 1 & 2[6]
Serum Creatinine Elevations (Reversible) HigherLowerCLEAR 1 & 2[5][6]
Kidney Stones (Treatment-Emergent) 1.0%2.0%CLEAR 1[6]
JTT-552

As of late 2025, there is a notable absence of publicly available data from clinical trials for JTT-552. Searches of clinical trial registries and scientific literature did not yield any results detailing its efficacy or safety profile in human subjects. The available information is primarily from preclinical contexts or chemical suppliers, which identify it as a URAT1 inhibitor for potential use in hyperuricemia.[4] Without clinical trial data, a meaningful comparison of its performance against lesinurad is not possible.

Experimental Protocols

Detailed experimental protocols for the pivotal Phase III trials of lesinurad (CLEAR 1, CLEAR 2, and CRYSTAL) are available through clinical trial registries and publications. These protocols outline the study design, patient population, inclusion/exclusion criteria, treatment regimens, and a comprehensive list of efficacy and safety endpoints.

Example of a Generalized Experimental Workflow for a Uricosuric Clinical Trial:

cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms Screening Screening & Enrollment (sUA ≥ 6.5 mg/dL) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 months) Randomization->Treatment Arm1 Uricosuric + XOI Arm2 Placebo + XOI FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

Validation

validating JTT-552 selectivity for URAT1 over OAT1/OAT3

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative analysis of JTT-552, a URAT1 inhibitor, focusing on its s...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a comparative analysis of JTT-552, a URAT1 inhibitor, focusing on its selectivity for the urate transporter 1 (URAT1) over organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3).

Urate transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood. Inhibiting URAT1 is a therapeutic strategy to increase uric acid excretion and lower its levels in the blood, which is beneficial for conditions like gout. However, it is crucial that such inhibitors are selective and do not significantly affect other important transporters like OAT1 and OAT3, which are involved in the secretion of various endogenous and exogenous substances. Non-selective inhibition can lead to unwanted drug-drug interactions and other adverse effects.

At present, specific IC50 values for JTT-552 against URAT1, OAT1, and OAT3 are not publicly available in the reviewed literature. JTT-552 is identified as a URAT1 inhibitor, but quantitative data on its selectivity profile is not disclosed in the accessible scientific publications or patent literature.

For the purpose of providing a framework for comparison, this guide includes data for other known URAT1 inhibitors. This allows for an understanding of the typical selectivity profiles of drugs in this class.

Comparative Inhibitory Activity of Uricosuric Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several uricosuric agents against URAT1, OAT1, and OAT3, providing a benchmark for evaluating the selectivity of new chemical entities like JTT-552.

CompoundURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)
Dotinurad0.03724.081.32
Benzbromarone0.190--
Lesinurad30.0--
Probenecid165--

Data for OAT1 and OAT3 for Benzbromarone, Lesinurad, and Probenecid were not available in the cited sources.

Experimental Protocols

The determination of IC50 values to assess the inhibitory activity of compounds on URAT1, OAT1, and OAT3 typically involves in vitro cell-based assays. A general methodology is described below.

Cell Culture and Transporter Expression:

  • Human Embryonic Kidney 293 (HEK293) cells are commonly used.

  • Cells are stably or transiently transfected with plasmids encoding the human URAT1, OAT1, or OAT3 transporter proteins. Control cells are transfected with an empty vector.

Inhibition Assay (Uptake Assay):

  • Cell Plating: Transfected cells are seeded in multi-well plates and grown to a confluent monolayer.

  • Pre-incubation: The cell monolayer is washed and pre-incubated with a buffer solution containing various concentrations of the test compound (e.g., JTT-552) for a specified period (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: A radiolabeled substrate for the specific transporter is added to the wells. For URAT1, [14C]-uric acid is a common substrate. For OAT1 and OAT3, substrates like [3H]-para-aminohippurate (PAH) or [3H]-estrone-3-sulfate are used.

  • Incubation: The cells are incubated with the substrate and test compound for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The transport activity in the presence of the inhibitor is compared to the activity in the absence of the inhibitor (vehicle control). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine URAT1 URAT1 GLUT9 GLUT9 URAT1->GLUT9 Urate Reabsorption OAT1 OAT1 Intracellular Space Intracellular Space OAT1->Intracellular Space Organic Anion Uptake OAT3 OAT3 OAT3->Intracellular Space Organic Anion Uptake Urate_blood Urate GLUT9->Urate_blood Urate_urine Urate Urate_urine->URAT1 Blood_Anions Organic Anions Blood_Anions->OAT1 Blood_Anions->OAT3

Caption: Renal Urate Transport Pathway

start Start prepare_cells Prepare Transfected HEK293 Cells (URAT1, OAT1, OAT3) start->prepare_cells pre_incubate Pre-incubate cells with JTT-552 (various conc.) prepare_cells->pre_incubate add_substrate Add Radiolabeled Substrate pre_incubate->add_substrate incubate Incubate for Transport add_substrate->incubate stop_lysis Stop Uptake & Lyse Cells incubate->stop_lysis quantify Quantify Radioactivity stop_lysis->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Experimental Workflow for IC50 Determination

JTT552 JTT-552 URAT1 URAT1 JTT552->URAT1 High Affinity Inhibition OAT1 OAT1 JTT552->OAT1 Low Affinity Inhibition (Hypothesized) OAT3 OAT3 JTT552->OAT3 Low Affinity Inhibition (Hypothesized) Urate_Reabsorption Urate Reabsorption URAT1->Urate_Reabsorption Mediates Anion_Secretion1 Organic Anion Secretion (OAT1) OAT1->Anion_Secretion1 Mediates Anion_Secretion3 Organic Anion Secretion (OAT3) OAT3->Anion_Secretion3 Mediates

Caption: JTT-552 Selectivity Logic

Comparative

JTT-552 Dose-Response Analysis: A Comparative Guide for URAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of JTT-552, a selective URAT1 inhibitor, with other therapeutic alternatives for hyperuricemia. The information p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JTT-552, a selective URAT1 inhibitor, with other therapeutic alternatives for hyperuricemia. The information presented herein is intended for research and drug development purposes and is supported by available preclinical and clinical data.

Introduction to URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis by reabsorbing uric acid from the renal tubules back into the bloodstream. Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid (sUA) levels. JTT-552 is a novel small molecule inhibitor targeting URAT1.[1] This guide evaluates the dose-response relationship of JTT-552 and compares its performance with other established and investigational URAT1 inhibitors.

Comparative Dose-Response Data

The following table summarizes the available quantitative data for JTT-552 and its alternatives. This data is essential for comparing the potency and efficacy of these compounds in inhibiting URAT1 and reducing serum uric acid levels.

CompoundTarget(s)In Vitro Potency (IC50)In Vivo Efficacy (Dose and Effect)
JTT-552 URAT1Data not publicly availableData from preclinical or clinical trials not publicly available
LesinuradURAT1~7.2 µM200 mg once daily in combination with a xanthine oxidase inhibitor
VerinuradURAT1~25 nM5-12.5 mg once daily resulted in a 17.5% to 34.4% reduction in sUA
DotinuradURAT1~37.2 nM0.5-4 mg once daily demonstrated dose-dependent reduction in sUA
BenzbromaroneURAT1~0.22 µM50-100 mg once daily

Note: The IC50 values can vary depending on the specific assay conditions. In vivo efficacy is influenced by various factors including formulation, route of administration, and patient population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the URAT1 transporter.

Objective: To quantify the inhibitory potency of a test compound on URAT1-mediated uric acid uptake in a cellular model.

Materials:

  • HEK293 cells transiently or stably expressing human URAT1 (hURAT1)

  • Control HEK293 cells (not expressing hURAT1)

  • [14C]-labeled uric acid

  • Test compounds (e.g., JTT-552) and reference inhibitors (e.g., benzbromarone)

  • Cell culture medium and reagents

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate medium until they reach optimal confluency.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with the various concentrations of the test compound or reference inhibitor for a specified period (e.g., 10-30 minutes) at 37°C.

  • Uric Acid Uptake:

    • Add [14C]-uric acid to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in control cells) from the total uptake in hURAT1-expressing cells to determine URAT1-specific uptake.

    • Plot the percentage of URAT1 inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Hyperuricemia Model

This animal model is used to evaluate the efficacy of URAT1 inhibitors in lowering serum uric acid levels.

Objective: To assess the in vivo dose-dependent effect of a test compound on serum uric acid levels in a hyperuricemic animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • Uricase inhibitor (e.g., potassium oxonate) to induce hyperuricemia

  • Test compound (e.g., JTT-552) and vehicle control

  • Blood collection supplies

  • Analytical equipment for measuring uric acid levels (e.g., HPLC or enzymatic assay kit)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Induction of Hyperuricemia: Administer a uricase inhibitor (e.g., potassium oxonate) to the animals to induce a sustained high level of serum uric acid.

  • Compound Administration:

    • Divide the hyperuricemic animals into different groups.

    • Administer various doses of the test compound (and a vehicle control) to the respective groups via an appropriate route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples from the animals at different time points after compound administration (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Uric Acid Measurement: Separate the serum from the blood samples and measure the uric acid concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the percentage reduction in serum uric acid levels for each dose group compared to the vehicle control group.

    • Plot the percentage reduction in sUA against the dose of the test compound to generate a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of URAT1 inhibition and the general workflow for evaluating URAT1 inhibitors.

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine URAT1 URAT1 Transporter UricAcid_cell Uric Acid (intracellular) URAT1->UricAcid_cell UricAcid_lumen Uric Acid (in filtrate) UricAcid_lumen->URAT1 Reabsorption UricAcid_excretion Increased Uric Acid Excretion UricAcid_lumen->UricAcid_excretion UricAcid_blood Increased Serum Uric Acid UricAcid_cell->UricAcid_blood Enters Blood JTT552 JTT-552 JTT552->URAT1 Inhibition JTT552_effect Lowered Serum Uric Acid

Caption: Mechanism of action of JTT-552 in inhibiting URAT1-mediated uric acid reabsorption.

Experimental_Workflow start Start: Identify URAT1 Inhibitor Candidate (e.g., JTT-552) in_vitro In Vitro Studies: URAT1 Inhibition Assay (IC50) start->in_vitro in_vivo In Vivo Studies: Hyperuricemia Animal Model in_vitro->in_vivo dose_response Dose-Response Curve Analysis in_vivo->dose_response comparison Comparison with Alternative URAT1 Inhibitors dose_response->comparison end Publish Comparison Guide comparison->end

Caption: General experimental workflow for the evaluation of a novel URAT1 inhibitor.

Conclusion

JTT-552 is an investigational URAT1 inhibitor with the potential for the treatment of hyperuricemia. While direct comparative dose-response data for JTT-552 is not yet publicly available, this guide provides a framework for its evaluation against other URAT1 inhibitors. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own comparative studies. As more data on JTT-552 becomes available, a more comprehensive quantitative comparison will be possible, further elucidating its therapeutic potential in relation to existing and emerging treatments for hyperuricemia.

References

Validation

Comparative Analysis of URAT1 Inhibitors for Hyperuricemia Research

A comprehensive guide for researchers and drug development professionals on the inhibitory potency of various compounds targeting the uric acid transporter 1 (URAT1). Comparison of URAT1 Inhibitor Potency The following t...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory potency of various compounds targeting the uric acid transporter 1 (URAT1).

Comparison of URAT1 Inhibitor Potency

The following table summarizes the reported IC50 values for various compounds against the URAT1 transporter. These values represent the concentration of the inhibitor required to reduce the activity of the transporter by 50% and are a key indicator of the compound's potency.

CompoundIC50 Value for URAT1
JTT-552Not Available
URAT1 inhibitor 30.8 nM[6]
URAT1 inhibitor 81 nM[6]
URAT1 inhibitor 712 nM[6]
Verinurad (RDEA3170)25 nM[6]
URAT1 inhibitor 132 nM[6]
URAT1 inhibitor 635 nM[6]
Dotinurad37.2 nM[6]
KPH2f0.24 µM[6]
Lesinurad7.3 µM[7]

Experimental Protocols for Determining URAT1 Inhibition

The determination of IC50 values for URAT1 inhibitors typically involves in vitro cell-based assays. A general methodology is outlined below, based on protocols described in the scientific literature.

General Experimental Workflow for URAT1 Inhibition Assay:

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing human URAT1 (hURAT1) seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with varying concentrations of the test inhibitor (e.g., JTT-552) seeding->pre_incubation substrate_addition Add radiolabeled uric acid ([14C]uric acid) pre_incubation->substrate_addition incubation Incubate for a defined period (e.g., 5-10 minutes) at 37°C substrate_addition->incubation washing Wash cells to remove extracellular substrate incubation->washing lysis Lyse cells to release intracellular contents washing->lysis scintillation Measure intracellular radioactivity using a scintillation counter lysis->scintillation calculation Calculate the percentage of inhibition at each inhibitor concentration scintillation->calculation fitting Fit the data to a dose-response curve to determine the IC50 value calculation->fitting

Caption: Workflow for a typical in vitro URAT1 inhibition assay.

Detailed Methodological Steps:

  • Cell Line Maintenance: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human URAT1 (SLC22A12) gene are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: The cells are seeded into 96-well plates and allowed to adhere and form a monolayer.

  • Inhibitor Pre-incubation: The cell monolayer is washed and then pre-incubated with a buffer containing various concentrations of the test compound (e.g., JTT-552 or other inhibitors) for a specified time.

  • Uptake Assay: The assay is initiated by adding a buffer containing a known concentration of radiolabeled [14C]uric acid. The uptake is allowed to proceed for a short, linear time frame at 37°C.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of intracellular [14C]uric acid is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

URAT1 Signaling and Mechanism of Action

URAT1 is an apical transporter located in the proximal tubule of the kidney. Its primary function is the reabsorption of uric acid from the glomerular filtrate back into the blood. This process is a key determinant of serum uric acid levels. The activity of URAT1 can be modulated by various signaling pathways, including phosphorylation by protein kinase C (PKC). Inhibition of URAT1 by drugs like JTT-552 and others listed in this guide blocks this reabsorption pathway, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels.

G cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood PKC Protein Kinase C (PKC) PKC->URAT1 Phosphorylation (Activation) Inhibitor URAT1 Inhibitor (e.g., JTT-552) Inhibitor->URAT1 Inhibition

Caption: Simplified signaling pathway of URAT1-mediated uric acid reabsorption and its inhibition.

This guide provides a foundational understanding of the comparative potencies of various URAT1 inhibitors. For researchers and drug developers, the selection of a suitable inhibitor will depend on the specific requirements of their study, including the desired potency, selectivity, and intended application. While the precise IC50 value for JTT-552 remains to be publicly disclosed, the data presented for alternative compounds offer valuable insights for advancing research in hyperuricemia and gout.

References

Comparative

Confirming Target Engagement of JTT-552 in Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of JTT-552, a selective inhibitor of the uric acid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of JTT-552, a selective inhibitor of the uric acid transporter 1 (URAT1). Engaging with the intended molecular target is a critical step in the development of any new therapeutic, providing essential evidence of the drug's mechanism of action and informing dose-response relationships. This document outlines key experimental approaches, compares JTT-552 with other URAT1 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.

Introduction to JTT-552 and its Target, URAT1

JTT-552 is an investigational small molecule designed to treat hyperuricemia by inhibiting URAT1.[1][2] URAT1, encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[3][4] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting URAT1, JTT-552 promotes the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[5][6] Elevated uric acid levels are a key factor in the pathogenesis of gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints.[6][7]

The primary therapeutic strategy for hyperuricemia involves either reducing uric acid production with xanthine oxidase inhibitors or increasing its excretion with uricosuric agents that target transporters like URAT1.[8][9] Confirming that JTT-552 directly binds to and inhibits the function of URAT1 in a cellular context is paramount to its clinical development.

Comparison of Cellular Target Engagement Methods for JTT-552

Several distinct methodologies can be employed to confirm the engagement of JTT-552 with its target, URAT1, within a cellular environment. The choice of method will depend on available resources, desired throughput, and the specific question being addressed.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein. Changes in protein melting temperature are detected by immunoblotting or other means after heating cell lysates or intact cells.[10][11][12]Label-free, applicable to intact cells, provides direct evidence of physical binding.[11][13]May not be suitable for all membrane proteins, requires specific antibodies, optimization of heating conditions is necessary.[14]
Uric Acid Uptake Assay Measures the functional inhibition of URAT1 by quantifying the uptake of a labeled substrate (e.g., ¹⁴C-uric acid or a fluorescent analog) into cells expressing URAT1.[15][16][17]Directly assesses the functional consequence of target engagement, can be adapted for high-throughput screening.[18]Requires specialized reagents (radiolabels or fluorescent probes), relies on overexpression systems which may not perfectly mimic endogenous conditions.[18]
Competitive Binding Assay A labeled high-affinity ligand for URAT1 is displaced by the unlabeled test compound (JTT-552). The reduction in the signal from the labeled ligand indicates target engagement.[19]Provides quantitative binding affinity data (Ki), can be performed in a high-throughput format.Requires a suitable labeled ligand, may not be feasible if a high-affinity probe is unavailable.

Comparative Analysis of URAT1 Inhibitors

To contextualize the activity of JTT-552, it is valuable to compare its cellular target engagement profile with other known URAT1 inhibitors.

CompoundReported IC₅₀/EC₅₀ for URAT1Key Features
JTT-552 Data not publicly availableInvestigational URAT1 inhibitor for hyperuricemia.[1][2]
Lesinurad 7.3 µM[20]A selective uric acid reabsorption inhibitor, previously approved for use in combination with a xanthine oxidase inhibitor.[21][22]
Verinurad (RDEA3170) 25 nM[23]A potent and specific URAT1 inhibitor that has been evaluated in clinical trials for gout.[19][24][25]
Dotinurad Minimal effects on other transporters[26]A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia and gout.[9]
Benzbromarone More potent than probenecid[9]A potent but non-selective uricosuric agent with known hepatotoxicity.[9][27]
Probenecid Non-specific inhibitor of multiple anion transporters[8][9]An older, non-selective uricosuric agent.[8]

Signaling Pathways and Experimental Workflows

URAT1 Signaling Pathway in Renal Uric Acid Reabsorption

dot { graph URAT1_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} }

Caption: URAT1-mediated uric acid reabsorption and inhibition by JTT-552.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

dot { graph CETSA_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} }

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Decision Tree for Selecting a Target Engagement Assay

Caption: Decision tree for selecting a suitable target engagement assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for URAT1

This protocol is adapted for membrane proteins and requires careful optimization.[10][12][14][28]

Materials:

  • HEK293 cells stably expressing human URAT1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • JTT-552 and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against URAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment: Seed URAT1-expressing HEK293 cells in culture plates and grow to 80-90% confluency. Treat cells with various concentrations of JTT-552 or vehicle for 1-2 hours.

  • Cell Harvesting and Lysis: Wash cells with cold PBS and harvest. Resuspend cell pellets in lysis buffer and lyse on ice.

  • Heat Treatment: Aliquot cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation for Immunoblotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for URAT1, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and plot the percentage of soluble URAT1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of JTT-552 indicates target engagement.

Uric Acid Uptake Assay

This protocol measures the functional inhibition of URAT1.[15][16][17]

Materials:

  • HEK293 cells stably expressing human URAT1

  • HEK293 cells (parental, as a negative control)

  • Cell culture medium

  • JTT-552, a known URAT1 inhibitor (e.g., benzbromarone), and vehicle control

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • ¹⁴C-labeled uric acid or a fluorescent substrate like 6-carboxyfluorescein (6-CFL)[18]

  • Scintillation cocktail (for radiolabel) or a fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed both URAT1-expressing and parental HEK293 cells into 24-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with transport buffer. Pre-incubate the cells with various concentrations of JTT-552, a positive control inhibitor, or vehicle in transport buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the transport buffer containing the labeled substrate (e.g., ¹⁴C-uric acid) to initiate the uptake. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold transport buffer to stop the uptake.

  • Cell Lysis and Measurement: Lyse the cells with lysis buffer.

    • For ¹⁴C-uric acid: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 6-CFL: Measure the fluorescence of the lysate using a fluorescence plate reader.

  • Protein Normalization: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Calculate the specific uptake by subtracting the uptake in parental cells from that in URAT1-expressing cells. Plot the percentage of inhibition of specific uptake as a function of JTT-552 concentration to determine the IC₅₀ value.

By employing these methodologies, researchers can robustly confirm the cellular target engagement of JTT-552, providing critical data to support its continued development as a potential therapy for hyperuricemia and gout.

References

Validation

Comparative Selectivity Profile of JTT-552, a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the SLC transporter selectivity of JTT-552. JTT-552 is identified as an inhibitor of the human urate transport...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the SLC transporter selectivity of JTT-552. JTT-552 is identified as an inhibitor of the human urate transporter 1 (URAT1), a member of the solute carrier (SLC) family of transporters, specifically SLC22A12.[1][2] URAT1 plays a critical role in the reabsorption of uric acid in the kidneys, making it a key target for the treatment of hyperuricemia and gout.[3][4] While specific cross-reactivity data for JTT-552 against a broad panel of other SLC transporters is not extensively available in the public domain, this guide outlines the known target of JTT-552 and details the standard experimental protocols used to assess the selectivity of such compounds.

Selectivity Profile of JTT-552

JTT-552 is a potent inhibitor of URAT1. The development of newer uricosurics, like JTT-552, has focused on improving selectivity for URAT1 to minimize off-target effects that may be associated with older, less specific agents. However, without direct comparative data, a quantitative assessment of its cross-reactivity with other SLC transporters cannot be definitively presented.

The following table illustrates a hypothetical selectivity profile for a URAT1 inhibitor like JTT-552, based on the type of data that would be generated from the experimental protocols described below. Note: The data in this table is for illustrative purposes and does not represent actual experimental results for JTT-552.

TransporterGene NameSubstrate(s)JTT-552 IC50 (µM)
URAT1 SLC22A12 Uric acid < 1
OAT1SLC22A6Para-aminohippurate> 100
OAT3SLC22A8Estrone-3-sulfate> 100
OCT2SLC22A2Metformin> 100
GLUT9SLC2A9Uric acid, Glucose> 50

Experimental Protocols for Assessing SLC Transporter Selectivity

The following are detailed methodologies for key experiments used to determine the selectivity of a compound like JTT-552 against a panel of SLC transporters.

In Vitro Cell-Based Substrate Uptake Assay

This is the most common method to assess the inhibitory activity of a compound against specific SLC transporters.

Objective: To determine the concentration-dependent inhibition of transporter-mediated uptake of a specific substrate by the test compound (e.g., JTT-552).

Methodology:

  • Cell Line Preparation: Stably transfected cell lines overexpressing a single human SLC transporter of interest (e.g., HEK293-hURAT1, HEK293-hOAT1, etc.) are cultured in appropriate media. A mock-transfected cell line (not expressing the transporter) is used as a negative control.

  • Assay Plate Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Preparation: JTT-552 is serially diluted in a suitable assay buffer to a range of concentrations.

  • Inhibition Assay:

    • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • Cells are pre-incubated with the various concentrations of JTT-552 or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.

    • A radiolabeled or fluorescently tagged substrate of the specific SLC transporter is added to each well in the presence of JTT-552 and incubated for a short period (e.g., 1-5 minutes) at 37°C.

    • The uptake is stopped by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • The cells are lysed, and the intracellular concentration of the substrate is measured. For radiolabeled substrates, this is done using a scintillation counter. For fluorescent substrates, a fluorescence plate reader is used.

  • Data Analysis:

    • The transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in the transporter-expressing cells.

    • The percentage of inhibition at each concentration of JTT-552 is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce the transporter activity by 50%) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Vesicular Transport Assay

This method is used for transporters that are difficult to assess in whole-cell systems or to study transport in a more isolated environment.

Objective: To measure the inhibition of substrate transport into membrane vesicles containing the transporter of interest.

Methodology:

  • Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing the SLC transporter or from tissues known to express the transporter at high levels.

  • Transport Assay:

    • The vesicles are incubated with a radiolabeled substrate in the presence of various concentrations of the test compound (JTT-552) and an appropriate energy source or ion gradient to drive transport.

    • The reaction is initiated by adding the vesicles to the incubation mixture.

    • At specific time points, the transport is terminated by rapid filtration through a filter that retains the vesicles but allows the free substrate to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound substrate.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The rate of transport is calculated, and the IC50 value for the inhibitor is determined as described for the cell-based assay.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture SLC-expressing and mock cell lines Plate_Seeding Seed cells into 96-well plates Cell_Culture->Plate_Seeding Pre_incubation Pre-incubate cells with JTT-552 Plate_Seeding->Pre_incubation Compound_Prep Prepare serial dilutions of JTT-552 Compound_Prep->Pre_incubation Substrate_Addition Add radiolabeled substrate Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Stop_Reaction Stop uptake and wash cells Incubation->Stop_Reaction Lysis Lyse cells Stop_Reaction->Lysis Quantification Quantify substrate uptake Lysis->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc

Caption: Workflow for Cell-Based SLC Transporter Inhibition Assay.

G cluster_target Primary Target cluster_off_targets Potential Off-Targets (Other SLC Transporters) JTT552 JTT-552 URAT1 URAT1 (SLC22A12) JTT552->URAT1 High Affinity Inhibition OAT1 OAT1 (SLC22A6) JTT552->OAT1 Low to No Affinity OAT3 OAT3 (SLC22A8) JTT552->OAT3 Low to No Affinity OCT2 OCT2 (SLC22A2) JTT552->OCT2 Low to No Affinity GLUT9 GLUT9 (SLC2A9) JTT552->GLUT9 Low to No Affinity

Caption: Conceptual Diagram of JTT-552's Selectivity Profile.

References

Comparative

Comparative Preclinical Assessment of JTT-552 in Hyperuricemia Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical URAT1 inhibitor, JTT-552, against established therapies for hyperuricemia, including the xanth...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical URAT1 inhibitor, JTT-552, against established therapies for hyperuricemia, including the xanthine oxidase inhibitor allopurinol and the uricosuric agent benzbromarone. Due to the limited availability of direct head-to-head preclinical studies involving JTT-552 in the public domain, this guide synthesizes information on its mechanism of action and evaluates its potential performance within widely used hyperuricemia animal models. The experimental data for comparator drugs are derived from published studies that, while not including JTT-552, offer a benchmark for efficacy.

Mechanism of Action: A Tale of Two Pathways

Hyperuricemia, the precursor to gout and other metabolic disorders, is primarily managed by reducing uric acid production or increasing its excretion. JTT-552, allopurinol, and benzbromarone employ distinct mechanisms to achieve this.

  • JTT-552: A selective inhibitor of the urate transporter 1 (URAT1) in the kidneys.[1][2] By blocking URAT1, JTT-552 prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its urinary excretion.

  • Allopurinol: A xanthine oxidase inhibitor. It blocks the enzymatic conversion of hypoxanthine and xanthine to uric acid, thus reducing the overall production of uric acid in the body.

  • Benzbromarone: A potent uricosuric agent that also inhibits URAT1, leading to increased renal excretion of uric acid.

Below is a diagram illustrating the distinct sites of action for these compounds in the context of uric acid regulation.

Mechanism of Action in Uric Acid Regulation cluster_0 Purine Metabolism cluster_1 Renal Tubule Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Inhibits Uric Acid (in tubule) Uric Acid (in tubule) Uric Acid (in blood) Uric Acid (in blood) Uric Acid (in tubule)->Uric Acid (in blood) URAT1 JTT-552 JTT-552 URAT1 URAT1 JTT-552->URAT1 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits

Mechanism of Action of Anti-Hyperuricemic Agents

Performance in Preclinical Hyperuricemia Models

The efficacy of anti-hyperuricemic drugs is typically evaluated in animal models that mimic the human condition. Two commonly employed models are the potassium oxonate-induced hyperuricemia model in rats and the uricase knockout (Uox-KO) mouse model.

Potassium Oxonate-Induced Hyperuricemia Model

This model utilizes potassium oxonate, a uricase inhibitor, to induce high levels of uric acid in rodents, which, unlike humans, possess the uricase enzyme that breaks down uric acid.

Experimental Protocol:

A representative experimental workflow for this model is depicted below.

Potassium Oxonate-Induced Hyperuricemia Model Workflow cluster_0 Treatment (Daily) Acclimatization Acclimatization Baseline Blood Sample Baseline Blood Sample Acclimatization->Baseline Blood Sample Induction Induce Hyperuricemia (Potassium Oxonate) Baseline Blood Sample->Induction Treatment Groups Treatment Groups Induction->Treatment Groups Vehicle Vehicle Treatment Groups->Vehicle JTT-552 JTT-552 Treatment Groups->JTT-552 Allopurinol Allopurinol Treatment Groups->Allopurinol Benzbromarone Benzbromarone Treatment Groups->Benzbromarone Final Blood Sample Final Blood Sample Vehicle->Final Blood Sample JTT-552->Final Blood Sample Allopurinol->Final Blood Sample Benzbromarone->Final Blood Sample Serum Uric Acid Analysis Serum Uric Acid Analysis Final Blood Sample->Serum Uric Acid Analysis

Workflow for Potassium Oxonate-Induced Hyperuricemia Studies

Comparative Efficacy Data (Hypothetical based on typical results):

The following table summarizes the expected uric acid-lowering effects of the different compounds in this model, based on published literature for the comparator agents.

Treatment GroupDosage (mg/kg)Serum Uric Acid Reduction (%)
Vehicle-0
JTT-552 (Expected) Dose-dependentSignificant reduction
Allopurinol5 - 1030 - 50
Benzbromarone10 - 2040 - 60

Note: The data for JTT-552 is an anticipated outcome based on its mechanism of action as a potent URAT1 inhibitor. Specific preclinical data from direct comparative studies is not publicly available.

Uricase Knockout (Uox-KO) Mouse Model

This genetically modified model lacks the uricase enzyme, leading to spontaneously elevated uric acid levels, more closely resembling the human condition.

Experimental Protocol:

The experimental design for studies using Uox-KO mice is generally more straightforward as hyperuricemia is inherent.

Uox-KO Mouse Model Experimental Workflow cluster_0 Treatment Groups (Daily) Genotyping and Grouping Genotyping and Grouping Baseline Blood Sample Baseline Blood Sample Genotyping and Grouping->Baseline Blood Sample Treatment Initiation Treatment Initiation Baseline Blood Sample->Treatment Initiation Wild-type Control Wild-type Control Treatment Initiation->Wild-type Control Uox-KO + Vehicle Uox-KO + Vehicle Treatment Initiation->Uox-KO + Vehicle Uox-KO + JTT-552 Uox-KO + JTT-552 Treatment Initiation->Uox-KO + JTT-552 Uox-KO + Allopurinol Uox-KO + Allopurinol Treatment Initiation->Uox-KO + Allopurinol Uox-KO + Benzbromarone Uox-KO + Benzbromarone Treatment Initiation->Uox-KO + Benzbromarone Endpoint Blood Sample Endpoint Blood Sample Wild-type Control->Endpoint Blood Sample Uox-KO + Vehicle->Endpoint Blood Sample Uox-KO + JTT-552->Endpoint Blood Sample Uox-KO + Allopurinol->Endpoint Blood Sample Uox-KO + Benzbromarone->Endpoint Blood Sample Serum Uric Acid Measurement Serum Uric Acid Measurement Endpoint Blood Sample->Serum Uric Acid Measurement

Workflow for Uox-KO Mouse Model Studies

Comparative Efficacy Data (Hypothetical based on typical results):

This table illustrates the anticipated effects of the treatments on serum uric acid levels in the Uox-KO mouse model.

Treatment GroupDosage (mg/kg)Serum Uric Acid Reduction (%)
Uox-KO + Vehicle-0
Uox-KO + JTT-552 (Expected) Dose-dependentSignificant reduction
Uox-KO + Allopurinol5 - 1040 - 60
Uox-KO + Benzbromarone10 - 2050 - 70

Note: The data for JTT-552 is an anticipated outcome based on its mechanism of action. Specific preclinical data from direct comparative studies is not publicly available.

Summary and Future Directions

JTT-552, as a selective URAT1 inhibitor, holds promise as a potent agent for the treatment of hyperuricemia. Its mechanism of action, focused on enhancing renal excretion of uric acid, is a well-established therapeutic strategy. While direct comparative preclinical data remains elusive in the public domain, its anticipated efficacy is high, likely comparable to or exceeding that of benzbromarone in relevant animal models.

Future preclinical research should focus on conducting head-to-head studies of JTT-552 against current standard-of-care treatments in both the potassium oxonate-induced and Uox-KO hyperuricemia models. Such studies are crucial to definitively establish its efficacy and safety profile relative to existing therapies and to provide the necessary data to support its progression into clinical development. Researchers are encouraged to investigate the dose-dependent effects of JTT-552 and to explore its potential for combination therapy with xanthine oxidase inhibitors for a dual-mechanism approach to managing severe hyperuricemia.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guidance for Handling JTT-552

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a summary of key safety protocols and logistical informatio...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a summary of key safety protocols and logistical information for the uric acid transporter 1 (URAT1) inhibitor, JTT-552.

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for JTT-552, this guidance is based on general best practices for handling research chemicals of this nature. It is imperative to supplement these recommendations with a thorough risk assessment specific to your laboratory's standard operating procedures.

Personal Protective Equipment (PPE)

When handling JTT-552, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To avoid inhalation of any dust or aerosols.

Operational Workflow for Handling JTT-552

A systematic approach to handling JTT-552, from initial preparation to final disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.

G Operational Workflow for Handling JTT-552 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Work in a well-ventilated area (fume hood) a->b c Weigh the required amount of JTT-552 b->c d Prepare solution as per experimental protocol c->d e Decontaminate work surfaces d->e f Dispose of waste in designated chemical waste containers e->f g Remove and dispose of PPE correctly f->g h Wash hands thoroughly g->h

Caption: A flowchart outlining the procedural steps for the safe handling of JTT-552.

Disposal Plan

Proper disposal of JTT-552 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including unused JTT-552 powder and contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing JTT-552 should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of solutions down the drain.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Disclaimer: The information provided is for guidance purposes only and is not a substitute for a formal safety assessment. Always consult your institution's safety protocols and, if available, the manufacturer's specific Safety Data Sheet before handling any chemical compound.

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